3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Description
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Properties
IUPAC Name |
3-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEMRDMQXDUFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531449 | |
| Record name | 3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86499-23-2 | |
| Record name | 3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Characteristics of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the physicochemical characteristics of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS No. 86499-23-2). This compound is a key intermediate in the synthesis of Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] This whitepaper details the known physicochemical properties, outlines relevant experimental protocols for its synthesis and characterization, and situates the compound within its biological context by visualizing the Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway, the target of its end-product, Benazepril.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, including its reactivity, solubility, and potential for oral absorption if it were an active pharmaceutical ingredient.
| Property | Value | Reference |
| CAS Number | 86499-23-2 | [1] |
| Molecular Formula | C₁₀H₁₀ClNO | [2] |
| Molecular Weight | 195.65 g/mol | [1][2] |
| Melting Point | 164-167 °C | [1] |
| Boiling Point | 379.5 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 183.3 °C | [1] |
| Vapor Pressure | 5.84E-06 mmHg at 25°C | [1] |
| Refractive Index | 1.589 (Predicted) | [1] |
| XLogP3 | 1.8 | |
| Polar Surface Area | 29.1 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 0 |
Biological Context: The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
As an intermediate for the ACE inhibitor Benazepril, the biological significance of this compound is intrinsically linked to the Renin-Angiotensin-Aldosterone System (RAAS). Benazepril, synthesized from this intermediate, exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the RAAS pathway that regulates blood pressure.
The following diagram illustrates the RAAS signaling pathway and the point of intervention for ACE inhibitors like Benazepril.
Experimental Protocols
Synthesis of this compound
Representative Protocol:
-
Reaction Setup: To a stirred solution of a suitable starting material, such as a substituted γ-aminobutyric acid derivative, in an appropriate solvent (e.g., dichloromethane or toluene), a cyclizing agent (e.g., a Lewis acid like aluminum chloride for a Friedel-Crafts reaction) is added portion-wise at a controlled temperature (e.g., 0-5 °C).
-
Reaction Progression: The reaction mixture is then allowed to warm to room temperature or heated to reflux and stirred for a specified period (typically several hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Characterization Methods
Objective: To confirm the chemical structure of the synthesized compound.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to identify the chemical shifts, multiplicities, and integration of the proton signals, and the chemical shifts of the carbon signals. The data should be consistent with the structure of this compound.
Objective: To determine the molecular weight and confirm the elemental composition of the compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into a mass spectrometer, typically using a soft ionization technique such as Electrospray Ionization (ESI).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the measured mass-to-charge ratio with the calculated exact mass of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.
Objective: To assess the purity of the synthesized compound.
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with a small amount of a modifier like formic acid or trifluoroacetic acid.
-
Sample Preparation: Prepare a standard solution of the compound at a known concentration in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Run the sample and analyze the resulting chromatogram. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.
Conclusion
This compound is a well-characterized heterocyclic compound with defined physicochemical properties. Its primary importance lies in its role as a key intermediate in the synthesis of the antihypertensive drug Benazepril. The experimental protocols outlined in this whitepaper provide a framework for its synthesis and characterization, while the visualization of the RAAS pathway highlights its relevance in medicinal chemistry and drug development. This comprehensive technical guide serves as a valuable resource for researchers and scientists working in the fields of organic synthesis and pharmaceutical development.
References
An In-depth Technical Guide to 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 86499-23-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS number: 86499-23-2), a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril.[1] This document collates available data on its chemical and physical properties, synthesis, and potential biological activities. While specific experimental data for this intermediate is limited in public literature, this guide supplements available information with established protocols and mechanisms of action relevant to its chemical class and therapeutic area. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a heterocyclic compound featuring a benzazepine core.[2] The benzazepine structure is a recurring motif in a variety of pharmacologically active compounds. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 86499-23-2 | [2] |
| Molecular Formula | C₁₀H₁₀ClNO | [1][2] |
| Molecular Weight | 195.65 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Melting Point | 164-167 °C | [1] |
| Boiling Point (Predicted) | 379.5 ± 42.0 °C at 760 mmHg | [1][3] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [3] |
| Flash Point (Predicted) | 183.3 ± 27.9 °C | [3] |
| XLogP3 | 1.83 | [3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 0 | |
| Exact Mass | 195.045092 g/mol | [2] |
| Topological Polar Surface Area | 29.1 Ų | [2] |
| Heavy Atom Count | 13 | [2] |
| InChI Key | VOEMRDMQXDUFDU-UHFFFAOYSA-N | [2] |
| SMILES | C1C2=CC=CC=C2NC(=O)C1Cl |
Synthesis
The primary documented synthesis of this compound is as an intermediate in the production of Benazepril.[4][5][6] The general synthetic route involves the chlorination and subsequent reduction of a precursor benzazepinone.
Synthetic Pathway Overview
The synthesis starts from 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. This starting material undergoes a dichlorination reaction, followed by a reduction to yield the target compound.
Caption: Synthetic pathway to this compound.
Experimental Protocol (General Description)
-
Dichlorination: 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is reacted with phosphorus pentachloride (PCl₅) in a suitable solvent such as hot xylene to yield 3,3-dichloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.
-
Reduction: The resulting dichloro-intermediate is then treated with sodium acetate and reduced with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst in acetic acid. This step selectively removes one of the chlorine atoms to produce 3-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.
Note: This is a generalized protocol. For laboratory synthesis, it is crucial to consult primary literature for specific reaction conditions, stoichiometry, and safety precautions.
Spectroscopic Data
Detailed, experimentally obtained spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. Researchers are advised to perform their own analytical characterization upon synthesis. For reference, spectral data for the parent compound, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, are available in public databases.[7]
Biological Activity and Potential Applications
While this compound is primarily known as a synthetic intermediate, compounds with the benzazepine core structure are known to exhibit a range of biological activities. These potential activities, extrapolated from related compounds, are discussed below. It is important to note that these activities have not been specifically confirmed for the title compound.
Antihypertensive Activity (as a Precursor)
The most significant application of this compound is in the synthesis of Benazepril, an ACE inhibitor used to treat hypertension and heart failure.[6][8] The mechanism of action of ACE inhibitors is well-established and involves the renin-angiotensin-aldosterone system (RAAS).
Caption: Simplified signaling pathway of ACE inhibitors.
ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2][9][10][11] This leads to vasodilation and a reduction in blood pressure.[11] They also decrease the secretion of aldosterone, which reduces sodium and water retention.[2][9][10]
Potential Antipsychotic, Analgesic, and Antimicrobial Activities
Benzazepine derivatives have been investigated for various other therapeutic applications. While no specific data exists for this compound, the following sections describe generic experimental protocols that could be used to assess these potential activities.
The antipsychotic potential of novel compounds can be evaluated using animal models that mimic certain aspects of psychosis. A common model is the MK-801-induced hyperactivity test in mice.[12]
-
Experimental Workflow:
Caption: Workflow for assessing antipsychotic-like activity.
-
Protocol:
-
Animals: Male mice are acclimatized to the laboratory conditions.
-
Drug Administration: Animals are pre-treated with the test compound at various doses or a vehicle control.
-
Induction of Hyperactivity: After a set period, mice are administered MK-801 (a non-competitive NMDA receptor antagonist) to induce hyperlocomotion.[12]
-
Behavioral Assessment: Immediately after MK-801 injection, mice are placed in an open-field arena, and their locomotor activity is recorded for a specified duration using an automated tracking system.
-
Data Analysis: The total distance moved, and other locomotor parameters are compared between the test compound-treated groups and the vehicle-treated group. A significant reduction in MK-801-induced hyperactivity suggests potential antipsychotic-like effects.[12]
-
The acetic acid-induced writhing test is a standard method for screening peripheral analgesic activity.[4][13]
-
Experimental Workflow:
Caption: Workflow for the acetic acid-induced writhing test.
-
Protocol:
-
Animals: Mice are randomly divided into groups.
-
Drug Administration: The test compound, a vehicle control, and a standard analgesic (e.g., diclofenac sodium) are administered orally or intraperitoneally.[14]
-
Induction of Writhing: After a suitable absorption period, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of hind limbs).[1][4][13][14][15]
-
Observation: The number of writhes is counted for a defined period (e.g., 10-15 minutes) after the acetic acid injection.[1][4][14]
-
Data Analysis: The percentage inhibition of writhing is calculated for the test compound-treated groups compared to the control group. A significant reduction in the number of writhes indicates analgesic activity.[1]
-
The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[16][17]
-
Experimental Workflow:
Caption: Workflow for broth microdilution antimicrobial susceptibility testing.
-
Protocol:
-
Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[3][18]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.[3]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.[3][18]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[16]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]
-
Toxicology
There is no publicly available toxicological data for this compound. As an intermediate in a pharmaceutical synthesis, it would typically be handled under controlled laboratory or industrial conditions to minimize exposure. The final drug product, Benazepril, has undergone extensive toxicological testing. However, this data is not directly applicable to the intermediate. Any handling of this compound should be done with appropriate personal protective equipment and in a well-ventilated area.
Conclusion
This compound is a valuable chemical intermediate, most notably in the synthesis of the ACE inhibitor Benazepril. While its own biological activities have not been extensively characterized in the public domain, its core benzazepine structure is a well-established pharmacophore. This technical guide has summarized the available information on its properties and synthesis and has provided a framework of standard experimental protocols for the potential evaluation of its biological activities. Further research would be required to fully elucidate the pharmacological and toxicological profile of this compound.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. ClinPGx [clinpgx.org]
- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]
- 10. goodrx.com [goodrx.com]
- 11. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 12. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02426D [pubs.rsc.org]
- 13. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 14. saspublishers.com [saspublishers.com]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. rr-asia.woah.org [rr-asia.woah.org]
An In-depth Technical Guide to 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activities of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This compound, a derivative of the pharmaceutically significant benzazepine class, is noted for its potential neuropharmacological applications and as a key intermediate in the synthesis of other therapeutic agents.
Chemical Identity and Molecular Structure
This compound is a heterocyclic compound featuring a benzene ring fused to a seven-membered azepane ring, which contains a lactam (a cyclic amide) functional group. The presence of a chlorine atom at the 3-position introduces a chiral center, meaning the molecule can exist as a pair of enantiomers.
The structural framework consists of a benzene ring fused to a seven-membered lactam ring, which is characteristic of the benzazepine skeleton.[1] Due to the flexibility of the seven-membered ring, it adopts a non-planar conformation.[1] Definitive stereochemical configuration requires detailed analysis by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography.[1]
Caption: 2D representation of the this compound molecule.
Physicochemical and Pharmacokinetic Properties
The compound's properties are summarized in the tables below, providing key data points for laboratory use and computational modeling.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 86499-23-2 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀ClNO | [1][2][4] |
| Molecular Weight | 195.65 g/mol | [1] |
| Exact Mass | 195.045090 u | [1] |
| InChI Key | VOEMRDMQXDUFDU-UHFFFAOYSA-N | [1] |
Table 2: Predicted Physicochemical Data
| Property | Value | Reference |
| Melting Point | 164-167 °C | [2] |
| Boiling Point | 379.5 ± 42.0 °C at 760 mmHg | [2] |
| Density | 1.27 ± 0.1 g/cm³ | [2] |
| Flash Point | 183.3 °C | [2] |
| Vapor Pressure | 5.84E-06 mmHg at 25°C | [2] |
| Refractive Index | 1.589 | [2] |
Table 3: Predicted Pharmacokinetic and Drug-Likeness Properties
| Property | Value | Reference |
| Topological Polar Surface Area | 29.1 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Heavy Atom Count | 13 | [1] |
Biological Activity and Potential Therapeutic Applications
This compound has garnered interest for its biological activities, primarily centered on its effects within the central nervous system.
-
Neuropharmacological Effects : The compound has been investigated for its potential as a neuroprotective agent.[1] It is believed to interact with key neurotransmitter systems, potentially modulating dopaminergic and serotonergic pathways.[1]
-
Antidepressant Properties : Preliminary studies in animal models suggest that the compound may possess antidepressant-like effects.[1] The proposed mechanism involves the inhibition of monoamine oxidase (MAO), which would lead to increased synaptic levels of neurotransmitters like serotonin and norepinephrine.[1]
-
Synthetic Intermediate : A primary industrial application of this molecule is as a key intermediate in the synthesis of Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[2]
Putative Mechanisms of Action & Signaling Pathways
While detailed mechanistic studies on this specific molecule are limited, its effects are thought to arise from the modulation of several key signaling pathways, consistent with the broader class of benzazepine derivatives.
Modulation of Dopaminergic Pathways
Benzodiazepines and related compounds can indirectly increase the firing rate of dopamine neurons in the ventral tegmental area (VTA).[5] This occurs through a process of disinhibition, where the compounds enhance the activity of GABAergic interneurons via α1-containing GABA-A receptors.[5] These interneurons, in turn, inhibit the inhibitory signals to dopamine neurons, leading to a net increase in dopamine release in projection areas like the nucleus accumbens.
Caption: Disinhibition mechanism for increased dopamine release by benzazepine derivatives.
Modulation of Serotonergic Pathways
Benzazepine compounds can also modulate serotonergic neurotransmission.[6] This interaction can be complex, potentially involving an indirect reduction of serotonin activity, which has been linked to anxiolytic effects in preclinical models.[7] The modulation may occur at various points, including the serotonin-releasing neurons in the raphe nucleus or at postsynaptic receptors like the 5-HT2A receptor, which is coupled to the Gq/G11 signaling pathway.[8]
Caption: High-level overview of potential serotonergic system modulation.
Monoamine Oxidase (MAO) Inhibition
The potential antidepressant effect of the compound may be rooted in the inhibition of monoamine oxidase (MAO) enzymes.[1] MAO-A and MAO-B are located on the outer mitochondrial membrane and are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[9] By inhibiting these enzymes, the compound would increase the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms.
Caption: Mechanism of action for increased neurotransmitter availability via MAO inhibition.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not extensively detailed in publicly available literature. However, a general synthetic approach for related tetrahydro-2-benzazepines can be illustrative.
General Synthetic Strategy (Illustrative Example)
The synthesis of the benzazepine core often involves intramolecular cyclization reactions. A plausible, though not specifically cited, route could involve the cyclization of a suitably substituted N-(chlorophenyl)-aminobutyric acid derivative. A general procedure for the synthesis of a different tetrahydro-2-benzazepine is described by Dobrov-Denis et al. (2019), involving the cyclization of aminoalkyl-phenols.[10]
Illustrative Experimental Workflow:
Caption: A conceptual workflow for the multi-step synthesis of a benzazepinone derivative.
Methodologies for Characterization
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Would confirm the presence of aromatic protons, diastereotopic methylene protons of the azepine ring, and the methine proton at the chiral center (C3). Chemical shifts and coupling constants would elucidate the ring conformation.
-
¹³C NMR : Would show distinct signals for the aromatic carbons, the carbonyl carbon of the lactam, the chlorinated methine carbon, and the methylene carbons of the seven-membered ring.
-
-
Mass Spectrometry (MS) : Would be used to confirm the molecular weight (195.65 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₀H₁₀ClNO). The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy : Would show characteristic absorption bands for the N-H stretch (around 3200 cm⁻¹), the C=O stretch of the lactam (around 1650 cm⁻¹), and C-Cl stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC) : Would be used to assess the purity of the compound, typically using a reversed-phase column with a mobile phase such as acetonitrile/water.
Conclusion
This compound is a compound of significant interest due to its potential as a neuroprotective and antidepressant agent, as well as its established role as a precursor to the antihypertensive drug Benazepril. Its biological activity is likely derived from the modulation of dopaminergic and serotonergic systems, and potentially through the inhibition of monoamine oxidase. Further research is warranted to fully elucidate its specific molecular targets, delineate its signaling pathways, and develop efficient and scalable synthetic protocols to facilitate its therapeutic development. This guide provides a foundational summary of current knowledge to aid researchers in these endeavors.
References
- 1. This compound | 86499-23-2 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. parchem.com [parchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Neural bases for addictive properties of benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzodiazepine receptors modulating serotonergic neurotransmission in rat hippocampus do not desensitize after long-term diazepam treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of benzodiazepines on central serotonergic mechanisms. | Semantic Scholar [semanticscholar.org]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. psychscenehub.com [psychscenehub.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a synthetic compound belonging to the benzazepine class of molecules. Its chemical structure features a seven-membered azepine ring fused to a benzene ring, with a chlorine atom at the 3-position. This compound has garnered interest in medicinal chemistry primarily as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril, which is used to treat hypertension.[1] Beyond its role as a synthetic precursor, preliminary research suggests that this compound may possess intrinsic biological activities, including potential neuroprotective and antidepressant effects.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, along with relevant experimental protocols and an exploration of the signaling pathways potentially modulated by this class of compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 86499-23-2 |
| Molecular Formula | C₁₀H₁₀ClNO |
| Molecular Weight | 195.65 g/mol |
| Melting Point | 164-167 °C |
| Boiling Point | 379.5±42.0 °C at 760 mmHg |
| Density | 1.3±0.1 g/cm³ |
| LogP | 1.83 |
| PSA | 29.1 Ų |
Data sourced from various chemical databases.[]
Synthesis
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its preparation as an intermediate for Benazepril provides a general synthetic route. The synthesis generally starts from 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
General Synthetic Scheme:
Caption: General synthesis of this compound.
Experimental Protocol (General):
Step 1: Dichlorination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
-
To a solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in an inert solvent such as xylene, add phosphorus pentachloride (PCl₅) in a molar excess.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully quench with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Step 2: Reduction to this compound
-
Dissolve the crude 3,3-dichloro intermediate in a suitable solvent, such as acetic acid or ethanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation (H₂) at a suitable pressure.
-
Monitor the reaction by TLC until the dichloro intermediate is consumed.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the final product, this compound.
Potential Biological Activities and Experimental Protocols
Research suggests that this compound may exhibit neuroprotective and antidepressant-like activities.[2] This is consistent with the known pharmacological profiles of other benzazepine derivatives which are known to interact with central nervous system targets.[4]
Neuroprotective Activity
Hypothesized Mechanism: The neuroprotective effects of benzazepine derivatives may be attributed to their ability to mitigate neuronal damage caused by oxidative stress or excitotoxicity.
Experimental Protocol: In Vitro Neuroprotection Assay (General)
This protocol describes a general method to assess the neuroprotective effects of a compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y or PC12).
-
Cell Culture: Culture neuronal cells in appropriate media and conditions until they reach a suitable confluency.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ for a defined duration.
-
Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which is proportional to the number of viable cells, is measured using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells). A significant increase in cell viability in the compound-treated groups compared to the H₂O₂-only treated group would indicate a neuroprotective effect.
Antidepressant-like Activity
Hypothesized Mechanism: The potential antidepressant effects could be mediated through the modulation of monoaminergic systems (dopamine and serotonin) or the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of these neurotransmitters.[2]
Experimental Protocol: Forced Swim Test (FST) in Rodents (General)
The FST is a common behavioral test used to screen for antidepressant-like activity.[5][6][7][8][9]
-
Animal Acclimatization: Acclimate rodents (mice or rats) to the experimental facility for at least one week before the test.
-
Compound Administration: Administer this compound or a vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection) at a specific time before the test.
-
Forced Swim Test:
-
Place each animal individually in a transparent cylinder filled with water (23-25°C) from which it cannot escape.
-
Record the total duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test). Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
-
Data Analysis: Compare the duration of immobility between the compound-treated and vehicle-treated groups. A significant reduction in immobility time in the compound-treated group is indicative of an antidepressant-like effect.
Monoamine Oxidase (MAO) Inhibition Assay
Hypothesized Mechanism: Inhibition of MAO-A and/or MAO-B would lead to increased levels of monoamine neurotransmitters in the synaptic cleft, which is a known mechanism of action for some antidepressant drugs.
Experimental Protocol: In Vitro MAO Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of a compound against MAO-A and MAO-B.[][10][11][12][13][14][15]
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and their respective preferential substrates (e.g., kynuramine for MAO-A and benzylamine for MAO-B).[2][6][16]
-
Inhibition Assay:
-
In a microplate, pre-incubate the MAO enzyme with various concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the rate of product formation over time using a spectrophotometer or fluorometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Potential Signaling Pathways
Benzazepine derivatives are known to interact with various G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[4][17] While the specific targets of this compound have not been fully elucidated, the following signaling pathways are plausible targets for this class of compounds.
Dopamine D1 Receptor Signaling Pathway
Many benzazepine derivatives are ligands for the dopamine D1 receptor.[4][18] The canonical signaling pathway for the D1 receptor involves the activation of adenylyl cyclase.[5]
Caption: Dopamine D1 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling Pathway
The serotonin 5-HT2A receptor is another common target for benzazepine compounds.[11][19][20][21][22] Its primary signaling cascade involves the activation of phospholipase C.[11][22]
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Conclusion
This compound is a valuable synthetic intermediate and a potential lead compound for the development of novel therapeutics, particularly for neurological disorders. While its primary current application is in the synthesis of Benazepril, its potential intrinsic biological activities warrant further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to explore the synthesis, biological evaluation, and mechanism of action of this and related benzazepine derivatives. Future research should focus on obtaining detailed quantitative data on its neuroprotective, antidepressant, and enzyme inhibitory activities, as well as identifying its specific molecular targets to fully elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tus.elsevierpure.com [tus.elsevierpure.com]
- 8. parchem.com [parchem.com]
- 9. mdpi.com [mdpi.com]
- 10. CN103601678B - Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one - Google Patents [patents.google.com]
- 11. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN109867587B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]
- 13. Antidepressant-like Effects of δ Opioid Receptor Agonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs | MDPI [mdpi.com]
- 16. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academicworks.cuny.edu [academicworks.cuny.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Benzodiazepine receptor and serotonin 2A receptor modulate the aversive-like effects of nitric oxide in the dorsolateral periaqueductal gray of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Synthesis of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route to 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the core benzazepinone scaffold followed by a regioselective chlorination. Detailed experimental protocols, quantitative data, and process visualizations are included to facilitate its practical implementation in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed through a two-step sequence:
-
Step 1: Beckmann Rearrangement. Synthesis of the precursor, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, via the acid-catalyzed Beckmann rearrangement of 4-tetralone oxime.
-
Step 2: Alpha-Chlorination. Regioselective chlorination of the lactam at the alpha-position to the carbonyl group to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for the starting material, intermediate, and final product is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | 4424-80-0 | C₁₀H₁₁NO | 161.20 | Light brown solid[1] |
| This compound | 86499-23-2 | C₁₀H₁₀ClNO | 195.65 | Not available |
Table 2: Spectroscopic Data
| Compound | Key Spectroscopic Data |
| 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | ¹H NMR (CDCl₃): δ 2.05 (quint, J = 6.4 Hz, 2 H), 2.56 (t, J = 6.4 Hz, 2 H), 2.81 (t, J = 6.4 Hz, 2 H), 4.28 (br, 2 H), 6.41 (d, J = 2.0 Hz, 1 H), 6.53 (dd, J = 8.4, 2.0 Hz, 1 H), 7.87 (d, J = 8.4 Hz, 1 H). ¹³C NMR (CDCl₃): δ 23.2, 29.9, 38.7, 112.3, 113.0, 123.6, 129.6, 147.0, 151.4, 197.0. MS (EI): m/z 161 (M⁺).[2] |
| This compound | InChI: 1S/C10H10ClNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13)[3] |
Experimental Protocols
The following section provides detailed experimental methodologies for the synthesis of this compound.
Step 1: Synthesis of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
This procedure is adapted from established methods for the Beckmann rearrangement of tetralone oximes.[4]
Reaction Scheme:
Caption: Beckmann rearrangement of 4-tetralone oxime to the corresponding lactam.
Materials and Reagents:
-
4-Tetralone oxime
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, place 4-tetralone oxime.
-
Add polyphosphoric acid to the flask. The weight ratio of PPA to the oxime should be approximately 10:1.
-
Heat the mixture with stirring to a temperature of 120-130 °C. Maintain this temperature for the duration of the reaction, typically 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture into a beaker containing ice water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Expected Yield: Nearly quantitative yields have been reported for similar Beckmann rearrangements of tetralone oximes using polyphosphoric acid.[4]
Step 2: Synthesis of this compound
This proposed procedure is based on general methods for the alpha-chlorination of lactams and ketones.
Reaction Scheme:
References
An In-depth Technical Guide to the Discovery and History of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic organic compound with the chemical formula C₁₀H₁₀ClNO. Its significance in medicinal chemistry primarily stems from its role as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril.[1] This document provides a comprehensive overview of the discovery, synthesis, and chemical properties of this compound, tailored for professionals in the field of drug development and chemical research.
Discovery and History
The discovery of this compound is intrinsically linked to the development of the antihypertensive drug Benazepril. Research into novel ACE inhibitors in the late 1970s and early 1980s led to the exploration of various heterocyclic scaffolds to mimic the peptide substrates of the angiotensin-converting enzyme. The benzazepinone core was identified as a promising structure.
The first documented synthesis of this compound is detailed in U.S. Patent 4,410,520 , filed on November 9, 1981, by Ciba-Geigy Corporation. The inventors, John W. H. Watthey, Michael E. Condon, and John L. Stanton, described the synthesis of a series of 3-amino-[2]-benzazepin-2-one-1-alkanoic acids, with Benazepril being a prominent example. In this patent, this compound is presented as a crucial precursor to the corresponding 3-amino derivative, which is subsequently elaborated to the final drug substance. This patent establishes the foundational chemistry that enabled the production of Benazepril.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. It is important to note that while the molecular formula and weight are definitive, other physical properties such as melting and boiling points are reported primarily by chemical suppliers and may vary.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClNO | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 195.65 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 86499-23-2 | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 164-167 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 379.5±42.0 °C (Predicted) | --INVALID-LINK--, --INVALID-LINK-- |
| Density | 1.27±0.1 g/cm³ (Predicted) | --INVALID-LINK-- |
Experimental Protocols
The seminal synthesis of this compound is described in U.S. Patent 4,410,520. The following is a detailed experimental protocol based on the procedures outlined in this patent.
Synthesis of this compound
This synthesis is a multi-step process starting from 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Step 1: Dichlorination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
-
Reactants: 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, Phosphorus pentachloride (PCl₅), Toluene.
-
Procedure: A solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in toluene is treated with phosphorus pentachloride. The reaction mixture is heated to reflux. After the reaction is complete, the solvent is removed under reduced pressure to yield crude 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Step 2: Monodechlorination to this compound
-
Reactants: 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, Acetic acid, Sodium acetate, 10% Palladium on carbon (Pd/C), Hydrogen gas.
-
Procedure: The crude 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is dissolved in acetic acid containing sodium acetate. A catalytic amount of 10% palladium on carbon is added. The mixture is then hydrogenated at a suitable pressure until the theoretical amount of hydrogen is consumed.
-
Work-up and Purification: The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried over a suitable drying agent (e.g., magnesium sulfate), and the solvent is evaporated to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system.
Visualizations
Experimental Workflow
Caption: Synthetic pathway to this compound.
Signaling Pathway Context: The Renin-Angiotensin-Aldosterone System (RAAS)
As this compound is a precursor to the ACE inhibitor Benazepril, its relevance is best understood in the context of the Renin-Angiotensin-Aldosterone System (RAAS). Benazepril, and its active metabolite benazeprilat, inhibit the angiotensin-converting enzyme (ACE), a key component of this pathway.
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Benazepril.
Conclusion
This compound is a compound of significant interest due to its indispensable role in the synthesis of the widely used antihypertensive drug, Benazepril. Its discovery and the development of its synthetic route were pivotal moments in the advancement of ACE inhibitors. This guide has provided a detailed overview of its history, chemical properties, and the experimental procedures for its preparation, offering valuable insights for professionals in the pharmaceutical and chemical industries. Further research into optimizing the synthesis of this key intermediate could lead to more efficient and sustainable production of Benazepril and related therapeutic agents.
References
The Gateway to Antihypertensive Therapy: A Technical Overview of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key chemical intermediate in the synthesis of the potent angiotensin-converting enzyme (ACE) inhibitor, Benazepril. While this compound itself is not the primary pharmacologically active agent, its critical role in the manufacturing of a widely used antihypertensive drug makes its chemistry and biological relevance a subject of significant interest. This document will elucidate the synthetic pathway from this intermediate to Benazepril, detail the experimental protocols for assessing ACE inhibition, and explore the broader biological context of the benzazepine class of compounds.
Introduction: The Benzazepine Scaffold in Medicinal Chemistry
Benzazepines, heterocyclic compounds featuring a benzene ring fused to a seven-membered azepine ring, represent a privileged scaffold in drug discovery.[1] Derivatives of this core structure have been shown to exhibit a wide range of biological activities, including anti-depressant, anti-hypertensive, anti-ischaemic, and anorectic properties.[2] The specific compound, this compound, serves as a crucial building block in the multi-step synthesis of Benazepril, a medication primarily used to treat high blood pressure.[3]
Synthetic Pathway to Benazepril
The transformation of this compound into Benazepril involves a series of chemical reactions designed to introduce the necessary functional groups for ACE inhibition. The following diagram illustrates a common synthetic route.
A key step in this synthesis is the nucleophilic substitution of the chlorine atom at the 3-position with an azide group, followed by further modifications to build the side chain responsible for the ACE inhibitory activity of Benazepril.[4][5]
Biological Activity: Angiotensin-Converting Enzyme (ACE) Inhibition
The ultimate biological significance of this compound lies in its conversion to Benazepril, a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a hormonal cascade that plays a crucial role in maintaining blood pressure and fluid balance.
ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[6] Angiotensin II constricts blood vessels and stimulates the adrenal cortex to secrete aldosterone, which leads to sodium and water retention by the kidneys. Both of these effects contribute to an increase in blood pressure. By inhibiting ACE, Benazepril (and its active metabolite, benazeprilat) reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure.[4]
Quantitative Data
As this compound is a synthetic intermediate, direct quantitative data on its biological activity (e.g., IC50, EC50) is not typically reported in pharmacological literature. The relevant quantitative data pertains to the final active drug, Benazeprilat.
| Compound | Target | Assay | IC50 | Reference |
| Benazeprilat | Angiotensin-Converting Enzyme (ACE) | In vitro enzymatic assay | 1.7 nM | [4] |
Experimental Protocols
The evaluation of ACE inhibitors relies on robust in vitro assays. A common method is the spectrophotometric assay using the substrate hippuryl-histidyl-leucine (HHL).
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
Principle: This assay measures the amount of hippuric acid released from the substrate hippuryl-histidyl-leucine (HHL) by the action of ACE. The hippuric acid is then extracted and quantified by measuring its absorbance at 228 nm. The inhibitory activity of a compound is determined by its ability to reduce the amount of hippuric acid formed.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-Histidyl-Leucine (HHL)
-
Test compound (e.g., Benazeprilat)
-
Borate buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a microcentrifuge tube, add 50 µL of the test compound solution (or buffer for control).
-
Add 50 µL of ACE solution (e.g., 2 mU/mL in borate buffer) and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of HHL solution (e.g., 5 mM in borate buffer).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge to separate the phases.
-
Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate the solvent.
-
Re-dissolve the residue in 1 mL of deionized water.
-
Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.
Data Analysis: The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a pivotal molecule in the synthesis of the ACE inhibitor Benazepril. While it does not possess intrinsic pharmacological activity as a final drug product, its chemical properties and reactivity are essential for the construction of the pharmacophore responsible for potent ACE inhibition. Understanding the chemistry of this intermediate and the biological context of its end-product is crucial for professionals in the field of drug development and cardiovascular medicine. The methodologies outlined in this guide provide a framework for the evaluation of compounds targeting the renin-angiotensin-aldosterone system, a cornerstone of modern antihypertensive therapy.
References
An In-depth Technical Guide to 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: A Research Chemical Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic compound belonging to the benzazepine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Notably, this particular chlorinated derivative serves as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril.[1] Beyond its role as a synthetic precursor, the benzazepinone core is associated with a range of pharmacological activities, including neuroprotective, antidepressant, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, known and potential biological activities, and relevant experimental protocols associated with this compound and its analogs, aiming to facilitate further research and drug discovery efforts.
Chemical and Physical Properties
This compound is a chlorinated lactam with a fused benzene and azepine ring system. The presence of a chlorine atom at the 3-position introduces a chiral center, meaning the compound can exist as a racemic mixture of enantiomers.
| Property | Value |
| CAS Number | 86499-23-2 |
| Molecular Formula | C₁₀H₁₀ClNO |
| Molecular Weight | 195.65 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | 164-167 °C |
| Boiling Point | 379.5 ± 42.0 °C at 760 mmHg |
| Density | 1.3 ± 0.1 g/cm³ |
| Flash Point | 183.3 ± 27.9 °C |
| Refractive Index | 1.589 |
Note: Some physical properties are predicted based on computational models.
Synthesis
The primary reported synthesis of this compound is as an intermediate in the multi-step synthesis of Benazepril. The general approach involves the chlorination of the parent lactam, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
General Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol (Illustrative)
The following protocol is a generalized procedure based on descriptions in patents for the synthesis of Benazepril intermediates. Researchers should optimize conditions for their specific needs.
Step 1: Dichlorination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
-
To a solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in an inert solvent such as xylene, add phosphorus pentachloride (PCl₅) in portions.
-
Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture and carefully quench with water or ice.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Step 2: Selective Dechlorination
-
Dissolve the crude dichloro-intermediate in a suitable solvent such as acetic acid.
-
Add sodium acetate (NaOAc) and a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until one equivalent of hydrogen is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to afford this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is limited in publicly available literature, the benzazepinone scaffold is known to exhibit a range of biological activities. The following sections summarize the potential activities based on studies of analogous compounds.
Monoamine Oxidase (MAO) Inhibition
Benzazepine derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, suggesting potential for antidepressant and neuroprotective applications.
Potential Signaling Pathway: MAO Inhibition
Caption: Hypothesized mechanism of action via MAO inhibition.
Table of MAO-B Inhibitory Activity of Related Benzazepine Derivatives
| Compound | MAO-B IC₅₀ (µM) | Selectivity (MAO-A/MAO-B) |
| Analog 1 | 0.203 | 19.04 |
| Analog 2 | 0.979 | - |
| Analog 3 | 3.857 (MAO-A) | - |
| Data for illustrative purposes from studies on pyridazinobenzylpiperidine and other heterocyclic derivatives with MAO inhibitory activity.[2] |
Dopamine and Serotonin Receptor Modulation
The benzazepine core is a well-established pharmacophore for ligands of dopamine and serotonin receptors. Depending on the substitution pattern, these compounds can act as agonists or antagonists with varying selectivity for different receptor subtypes. This suggests potential applications in treating a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and depression.
Table of Dopamine Receptor (D₁) Binding Affinities of Benzazepine Analogs
| Compound | D₁ Receptor Kᵢ (nM) |
| Analog A | 30 |
| Analog B | 650 |
| Analog C | 11 |
| Data for illustrative purposes from studies on various benzazepine derivatives.[3][4][5] |
Anticancer Activity
Several studies have reported the cytotoxic effects of benzazepine and related heterocyclic compounds against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for evaluating the cytotoxicity of the compound.
Table of Cytotoxic Activity of Related Benzazepinone and Heterocyclic Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Indolobenzazepine Analog 1 | MDA-MB-231 (Breast) | Low µM range |
| Indolobenzazepine Analog 2 | LM3 (Hepatocellular Carcinoma) | Low µM to nM range |
| Benzo[a]phenazine Analog | MCF-7 (Breast) | 1.04 - 2.27 |
| Benzo[a]phenazine Analog | HL-60 (Leukemia) | 1-10 |
| Data for illustrative purposes from studies on various benzazepine and related heterocyclic derivatives.[6][7][8] |
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol provides a general method for assessing the MAO inhibitory activity of a test compound.
-
Reagents and Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compound dissolved in DMSO
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
In the wells of a 96-well plate, add the MAO enzyme solution and the test compound at various concentrations.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the kynuramine substrate solution.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Dopamine Receptor Binding Assay
This protocol describes a general radioligand binding assay to determine the affinity of a test compound for a specific dopamine receptor subtype.
-
Reagents and Materials:
-
Cell membranes expressing the target dopamine receptor (e.g., D₁, D₂)
-
Radioligand (e.g., [³H]-SCH23390 for D₁ receptors)
-
Test compound dissolved in DMSO
-
Assay buffer
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
-
-
Procedure:
-
In a reaction tube, combine the cell membranes, radioligand, and either the test compound at various concentrations or the non-specific binding control.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Kᵢ value of the test compound.
-
MTT Cytotoxicity Assay
This colorimetric assay is commonly used to assess the cytotoxic effects of a compound on cultured cell lines.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Conclusion
This compound is a valuable research chemical, primarily recognized for its role as a key intermediate in the synthesis of Benazepril. The broader benzazepinone scaffold exhibits a diverse range of biological activities, suggesting that this chlorinated derivative may also possess interesting pharmacological properties. Further investigation into its potential as a modulator of monoamine oxidases, dopamine, and serotonin receptors, as well as its cytotoxic effects, is warranted. The synthetic routes and experimental protocols outlined in this guide provide a foundation for researchers to explore the full potential of this and related compounds in the development of novel therapeutics. The lack of specific biological and spectroscopic data for the title compound highlights an opportunity for further research to fully characterize its properties and potential applications.
References
- 1. chembk.com [chembk.com]
- 2. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the compound 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This molecule is of interest in medicinal chemistry, potentially as an intermediate in the synthesis of pharmacologically active agents. This document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a conceptual synthetic workflow.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | m | 4H | Ar-H |
| ~4.5-4.7 | dd | 1H | -CH(Cl)- |
| ~3.0-3.3 | m | 2H | -CH₂-CH₂-Ar |
| ~2.6-2.9 | m | 2H | -CH₂-CH(Cl)- |
| ~8.0-8.5 | br s | 1H | -NH- |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168-172 | C=O (amide) |
| ~135-140 | Ar-C (quaternary) |
| ~125-130 | Ar-CH |
| ~55-60 | -CH(Cl)- |
| ~30-35 | -CH₂-CH₂-Ar |
| ~25-30 | -CH₂-CH(Cl)- |
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3300 | Medium, Broad | N-H Stretch |
| ~3000-3100 | Medium | C-H Stretch (Aromatic) |
| ~2850-2950 | Medium | C-H Stretch (Aliphatic) |
| ~1660-1680 | Strong | C=O Stretch (Amide) |
| ~1600, ~1480 | Medium | C=C Stretch (Aromatic) |
| ~750-800 | Strong | C-Cl Stretch |
Sample Preparation: KBr pellet or thin film
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 195/197 | [M]⁺/ [M+2]⁺ (Molecular ion peak with ~3:1 isotopic ratio for ³⁵Cl/³⁷Cl) |
| 160 | [M-Cl]⁺ |
| 132 | [M-Cl-CO]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a pulse angle of 30-45 degrees.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds between scans.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a high-quality spectrum.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile organic solvent like methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) interface.
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI), such as a GC-MS or a standalone MS with a direct insertion probe.
-
Data Acquisition (EI Mode):
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 300.
-
The instrument will detect the positively charged ions and their relative abundances.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be evident for chlorine-containing fragments.
Synthetic Workflow and Structural Elucidation
The following diagrams illustrate a plausible synthetic pathway for this compound and the logical workflow for its structural confirmation using the spectroscopic techniques described.
Caption: Plausible synthetic route to the target compound.
Caption: Logical workflow for structural confirmation.
Methodological & Application
Synthesis Protocol for 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a valuable intermediate in the synthesis of pharmaceuticals, including the angiotensin-converting enzyme (ACE) inhibitor Benazepril. The described methodology is a two-step process commencing with the synthesis of the lactam backbone, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, via a Beckmann rearrangement of α-tetralone oxime. The subsequent step involves the regioselective α-chlorination of the lactam at the 3-position using N-chlorosuccinimide (NCS). This protocol offers a clear and reproducible pathway for the preparation of the target compound.
Chemical Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | 4424-80-0 | C₁₀H₁₁NO | 161.20 | 145-148 | 355.9 (predicted) |
| This compound | 86499-23-2 | C₁₀H₁₀ClNO | 195.65 | 164-167 | 379.5 (predicted) |
Experimental Protocols
Step 1: Synthesis of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
This procedure is based on the Beckmann rearrangement of α-tetralone oxime.
Materials:
-
α-Tetralone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Water
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Oxime Formation: In a round-bottom flask, dissolve α-tetralone (1 equivalent) in ethanol. Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated α-tetralone oxime by filtration, wash with cold water, and dry under vacuum.
-
Beckmann Rearrangement: To a flask equipped with a mechanical stirrer, add polyphosphoric acid and heat it to 80-90 °C.
-
Slowly add the dried α-tetralone oxime (1 equivalent) to the hot PPA with vigorous stirring.
-
Continue stirring at 120-130 °C for 15-30 minutes.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure lactam.
Step 2: Synthesis of this compound
This procedure details the α-chlorination of the previously synthesized lactam.
Materials:
-
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask protected from light, dissolve 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1 equivalent) in anhydrous carbon tetrachloride or dichloromethane.
-
Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining NCS, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) or by recrystallization to afford pure this compound.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Application Notes and Protocols for the Purification of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential purification methods for 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. While specific, validated protocols for this compound are not extensively available in published literature, this document outlines standard and advanced purification techniques applicable to this class of molecule, based on general chemical principles and data from structurally related compounds.
Compound Profile
-
IUPAC Name: this compound
-
Molecular Weight: 195.65 g/mol [1]
-
Appearance: Typically a white powder[3]
-
Key Structural Features: A benzazepine skeleton with a chlorine atom at the 3-position, which introduces a chiral center. The molecule contains a lactam ring fused to a benzene ring.[1]
Table 1: Physicochemical Properties (Predicted and Experimental)
| Property | Value | Source |
| Melting Point | 164-167 °C | ChemBK[4] |
| Boiling Point | 379.5 ± 42.0 °C (Predicted) | ChemBK[4] |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) | ChemBK[4] |
| pKa | (Not available) | |
| LogP | 2.88 (for the dichloro- derivative, suggesting lipophilicity) | Benchchem[1] |
General Purification Strategy
The purification strategy for this compound will depend on the nature and quantity of impurities present in the crude material. A multi-step approach is often necessary to achieve high purity, especially for pharmaceutical applications.
Diagram 1: Logical Workflow for Purification Method Development
Caption: Workflow for developing a purification protocol.
Recommended Purification Methods
Based on the purification of analogous compounds, the following methods are recommended for this compound.
Recrystallization is a primary technique for purifying solid compounds. The choice of solvent is critical and should be determined experimentally.
Protocol 1: Solvent Screening for Recrystallization
-
Sample Preparation: Place approximately 10-20 mg of the crude compound into several test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, acetone, water, or mixtures) dropwise at room temperature until the solid dissolves.
-
Solubility Test:
-
If the compound dissolves readily at room temperature, the solvent is likely too good and may not be suitable for recrystallization.
-
If the compound is insoluble at room temperature, heat the solvent to its boiling point. If the compound dissolves, the solvent is a good candidate.
-
-
Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Protocol 2: General Recrystallization Procedure
-
Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum. For a related lorcaserin intermediate, drying at 60°C under vacuum was reported.[5]
Table 2: Example Solvent Systems for Recrystallization of Related Benzazepines
| Compound Class | Solvent System | Reference |
| Chloro-dibenzazepines | Benzine or Petroleum Ether | US3056776A[6] |
| Lorcaserin Intermediate | Acetone (for washing) | CN104119236A[5] |
| General N-Heterocycles | Ethyl Acetate/Pentane | ACS Central Science, 2019[7] |
For complex mixtures or when impurities have similar solubility to the target compound, column chromatography is the preferred method.
Protocol 3: Flash Column Chromatography
-
Stationary Phase: Select a suitable stationary phase, most commonly silica gel (for normal-phase) or C18-functionalized silica (for reverse-phase).
-
Mobile Phase Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the target compound.
-
Column Packing: Pack a glass column with a slurry of the stationary phase in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a stronger solvent, then adsorb onto a small amount of silica) and carefully load it onto the top of the column.
-
Elution: Pass the eluent through the column under positive pressure (flash chromatography) and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 3: Example Chromatographic Conditions
| Parameter | Normal-Phase | Reverse-Phase |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | C18 Silica Gel |
| Typical Eluent | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Water/Acetonitrile, Water/Methanol (with 0.1% TFA or Formic Acid) |
| Gradient | Isocratic or Gradient (increasing polarity) | Isocratic or Gradient (decreasing polarity) |
Diagram 2: Experimental Workflow for Flash Chromatography
Caption: Steps for purification by flash chromatography.
If the impurities are acidic or basic in nature, while the target compound is neutral (as is the case for a lactam), a liquid-liquid extraction can be an effective preliminary purification step.
Protocol 4: Extractive Purification
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove basic impurities.
-
Basic Wash: Wash the organic layer with a dilute aqueous base solution (e.g., saturated NaHCO₃ or 1 M NaOH) to remove acidic impurities.[7]
-
Water Wash: Wash the organic layer with water or brine to remove any remaining acid, base, or salts.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the partially purified product.
Purity Assessment
The purity of this compound should be assessed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity determination. A purity of >99% is often achievable.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structurally related impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and identify impurities by their mass-to-charge ratio.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.[4]
Table 4: Example HPLC Purity Data (Hypothetical)
| Purification Step | Purity (%) by HPLC | Predominant Impurity (Hypothetical) | Yield (%) |
| Crude Product | 85.2 | Starting Material | - |
| After Extraction | 92.5 | Di-chlorinated byproduct | 95 |
| After Recrystallization | 98.8 | Isomeric impurity | 80 |
| After Chromatography | >99.5 | Not detectable | 70 |
Conclusion
The purification of this compound can be effectively achieved through a systematic approach involving recrystallization and/or column chromatography. The optimal method and conditions must be determined empirically based on the specific impurity profile of the crude material. For pharmaceutical applications, achieving a purity of >99.5% is critical, and orthogonal analytical methods should be employed to validate the results.
References
- 1. This compound | 86499-23-2 | Benchchem [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound, CasNo.86499-23-2 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 4. chembk.com [chembk.com]
- 5. CN104119236A - Synthesis of Lorcaserin and preparation method of intermediate of Lorcaserin - Google Patents [patents.google.com]
- 6. US3056776A - Process for the production of a new - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Characterization of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the analytical characterization of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols herein describe the use of fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, to confirm the identity, purity, and structural integrity of this compound. Due to the limited availability of direct experimental data for this specific molecule in the public domain, the quantitative data presented is predictive and based on the analysis of closely related benzazepine analogs and established principles of spectroscopic interpretation.
Chemical Identity
Analytical Techniques and Expected Data
This section outlines the primary analytical techniques for the characterization of this compound and provides a summary of expected quantitative data in tabular format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are essential for confirming the arrangement of atoms within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 7.5 (m) | - |
| N-H | 8.0 - 9.0 (br s) | - |
| C3-H | 4.5 - 4.8 (dd) | 55 - 60 |
| C4-H₂ | 2.8 - 3.2 (m) | 35 - 40 |
| C5-H₂ | 2.2 - 2.6 (m) | 30 - 35 |
| C=O | - | 170 - 175 |
| Aromatic-C | - | 120 - 140 |
Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Table 2: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)
| m/z Value | Predicted Fragment | Notes |
| 195/197 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom (approx. 3:1 ratio). |
| 160 | [M - Cl]⁺ | Loss of the chlorine radical. |
| 132 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Cl]⁺ fragment. |
| 117 | [C₉H₉]⁺ | Further fragmentation of the benzazepine ring. |
High-Performance Liquid Chromatography (HPLC)
HPLC is primarily used to determine the purity of the compound and can be adapted for quantification.
Table 3: Exemplary HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | 3 - 7 minutes (highly dependent on the exact mobile phase composition) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Predicted FTIR Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3200 - 3400 | N-H | Stretching (secondary amide) |
| 3000 - 3100 | Aromatic C-H | Stretching |
| 2850 - 2960 | Aliphatic C-H | Stretching |
| 1650 - 1680 | C=O | Stretching (lactam) |
| 1450 - 1600 | C=C | Stretching (aromatic) |
| 700 - 800 | C-Cl | Stretching |
Experimental Protocols
This section provides detailed, step-by-step protocols for the analytical techniques described above.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS at 0 ppm).
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source, typically via direct infusion or through a GC inlet.
-
Acquire the mass spectrum over a mass range of m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Pay attention to the isotopic pattern of chlorine.
HPLC Protocol for Purity Assessment
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio. For a starting point, an isocratic mixture of 50:50 (v/v) can be used. Degas the mobile phase before use.
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase. Dilute as necessary to fall within the linear range of the detector.
-
Instrumentation and Method Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the column temperature and detector wavelength as specified in Table 3.
-
-
Analysis: Inject the sample and record the chromatogram.
-
Data Evaluation: Determine the retention time of the main peak and calculate the purity by the area percentage method.
FTIR Spectroscopy Protocol
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the powdered sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected values for the functional groups present in the molecule.
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the characterization of this compound.
Caption: General workflow for the analytical characterization of the target compound.
Caption: Detailed workflow for HPLC-based purity analysis.
References
Application Notes and Protocols: 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS No: 86499-23-2) is a heterocyclic organic compound featuring a seven-membered benzazepine ring system.[1][2][3] Its structure, containing a reactive chlorine atom, makes it a valuable and versatile intermediate in medicinal chemistry and pharmaceutical development.[1] This document provides detailed application notes and experimental protocols for its use in the synthesis of bioactive molecules, including its role as a key precursor for the angiotensin-converting enzyme (ACE) inhibitor, Benazepril.[2]
Physicochemical Properties and Spectral Data
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 86499-23-2 | [2][3] |
| Molecular Formula | C₁₀H₁₀ClNO | [2][3][4] |
| Molar Mass | 195.65 g/mol | [2][4] |
| Melting Point | 164-167 °C | [2][3] |
| Boiling Point | 379.5 ± 42.0 °C (Predicted) | [2][3] |
| Density | 1.27 - 1.3 ± 0.1 g/cm³ (Predicted) | [2][3] |
| Flash Point | 183.3 °C | [2][3] |
| Appearance | Solid | - |
| XLogP3 | 1.83 | [3] |
Applications in Pharmaceutical Synthesis
The benzazepine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting the central nervous system and cardiovascular system.[5][6] this compound serves as a critical building block for introducing diversity at the 3-position of the azepine ring.
Key Therapeutic Areas:
-
Cardiovascular Agents: The most prominent application is in the synthesis of the ACE inhibitor Benazepril, used for treating hypertension.[2]
-
Neuropharmacological Agents: The compound is a precursor for derivatives studied for their potential as neuroprotective agents that may interact with dopaminergic and serotonergic pathways.[1]
-
Antidepressants: Research in animal models suggests that derivatives may possess antidepressant-like effects, possibly through the inhibition of monoamine oxidase (MAO).[1]
-
Anticancer Research: Preliminary studies have indicated that derivatives of this compound may inhibit the proliferation of certain cancer cell lines, such as breast cancer (MCF-7), through mechanisms potentially involving apoptosis induction.[1]
The general synthetic utility is visualized in the diagram below, showcasing the transformation of the chloro-intermediate into various functionalized derivatives.
Experimental Protocols
The chlorine atom at the 3-position is susceptible to nucleophilic substitution, which is the most common transformation for this intermediate.[1]
Protocol 1: General Procedure for Nucleophilic Substitution (Amination)
This protocol describes a representative method for substituting the chloro group with an amine, a key step toward the synthesis of compounds like Benazepril.
Objective: To synthesize 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, 2-5 equivalents)
-
Apolar aprotic solvent (e.g., Toluene, Dichloromethane)
-
Organic base (e.g., Triethylamine, Diisopropylethylamine, 2-5 equivalents)
-
Standard laboratory glassware for organic synthesis under an inert atmosphere
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Purification system (e.g., column chromatography)
Workflow Diagram:
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).
-
Reagent Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., toluene). Add the organic base (2-5 eq) followed by the slow, dropwise addition of the desired amine (2-5 eq).
-
Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 50-80°C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the starting material spot. Reaction times may vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue using silica gel column chromatography to yield the desired 3-amino-substituted benzazepinone.
Expected Yields: Yields for similar transformations to produce substituted tetrahydrobenzazepine compounds are typically in the moderate to high range. One-pot multistep processes for related derivatives have achieved overall yields of around 46%.[1]
Application Example: Pathway to Benazepril
This compound is a key intermediate for the synthesis of Benazepril. The chloro group is displaced by a protected amino acid ester, which is then elaborated to form the final drug substance.
The diagram below outlines a plausible synthetic pathway leveraging this intermediate.
This pathway highlights the strategic importance of the chloro-intermediate in efficiently installing the required nitrogen-containing side chain at the 3-position, which is a core structural feature of Benazepril.
Safety and Handling
General Precautions:
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.
Disclaimer: The protocols and information provided are intended for use by trained professionals in a laboratory setting. All experiments should be conducted with appropriate safety measures in place. Yields and reaction conditions may require optimization.
References
- 1. This compound | 86499-23-2 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones - ChemistryViews [chemistryviews.org]
- 6. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in Lorcaserin Synthesis: An Evaluation of Existing Literature
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the synthetic pathways for the anti-obesity drug lorcaserin, with a specific evaluation of the potential role of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. Following a comprehensive review of scientific literature and patent databases, there is no evidence to suggest that this compound is a known intermediate or precursor in the established synthetic routes for lorcaserin. The established methods for synthesizing lorcaserin, chemically known as (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, proceed through different, well-documented intermediates.
This document will now detail the prominent and validated synthetic routes to lorcaserin, providing experimental protocols and data where available in the literature.
Established Synthetic Pathways to Lorcaserin
The synthesis of lorcaserin has been approached through several key strategies, primarily focusing on the construction of the core benzazepine ring and the introduction of the required stereochemistry. Two major routes are highlighted below.
Route 1: Synthesis via Intramolecular Friedel-Crafts Alkylation
A widely cited and scalable synthesis of lorcaserin involves the N-protection of 2-(4-chlorophenyl)ethanamine, followed by N-alkylation, deprotection, and a key intramolecular Friedel-Crafts alkylation to form the benzazepine ring. Chiral resolution is then performed to isolate the desired (R)-enantiomer.[1]
Experimental Protocol:
Step 1: N-protection of 2-(4-chlorophenyl)ethanamine
-
To a solution of 2-(4-chlorophenyl)ethanamine in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc anhydride).
-
The reaction is typically carried out at room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the Boc-protected amine.
Step 2: N-alkylation with allyl bromide
-
The Boc-protected amine is dissolved in an appropriate solvent like tetrahydrofuran (THF).
-
A strong base, such as sodium hydride, is added to deprotonate the amine.
-
Allyl bromide is then added to the reaction mixture, which is stirred until the alkylation is complete.
-
Work-up involves quenching the reaction with water and extracting the product with an organic solvent.
Step 3: Deprotection
-
The Boc-protecting group is removed by treating the N-alkylated intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent.
-
The reaction mixture is stirred until deprotection is complete, and the product is isolated after neutralization and extraction.
Step 4: Intramolecular Friedel-Crafts Alkylation
-
The deprotected amine is treated with a Lewis acid, such as aluminum chloride (AlCl₃), in a non-polar solvent like dichloromethane.
-
The reaction is heated to promote the intramolecular cyclization, forming the racemic benzazepine ring.
-
The reaction is quenched, and the crude product is purified.
Step 5: Chiral Resolution
-
The racemic lorcaserin is resolved using a chiral resolving agent, such as L-(+)-tartaric acid.
-
The diastereomeric salts are separated by fractional crystallization.
-
The desired diastereomer is then treated with a base to liberate the enantiomerically pure (R)-lorcaserin.[1]
Step 6: Salt Formation
-
The free base of (R)-lorcaserin is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethyl acetate.
Quantitative Data Summary:
| Step | Reactants | Key Reagents/Conditions | Typical Yield |
| N-protection | 2-(4-chlorophenyl)ethanamine, Di-tert-butyl dicarbonate | Room temperature | >95% |
| N-alkylation | Boc-protected amine, Allyl bromide | Sodium hydride, THF | ~80-90% |
| Deprotection | N-alkylated intermediate | Trifluoroacetic acid or HCl | >90% |
| Intramolecular Friedel-Crafts Alkylation | Deprotected amine | Aluminum chloride, Heat | ~60-70% |
| Chiral Resolution | Racemic lorcaserin, L-(+)-tartaric acid | Fractional crystallization | ~30-40% |
| Overall Yield (to Lorcaserin HCl) | 2-(4-chlorophenyl)ethanamine | - | ~23%[1] |
Logical Workflow for Route 1:
Synthesis of Lorcaserin via Friedel-Crafts Alkylation.
Route 2: Synthesis from (R)-2-(3-chlorophenyl)propan-1-amine
Another efficient route to enantiopure lorcaserin starts from the chiral building block (R)-2-(3-chlorophenyl)propan-1-amine. This approach introduces the desired stereochemistry at an early stage, avoiding a late-stage resolution.[1][2]
Experimental Protocol:
Step 1: Acylation
-
(R)-2-(3-chlorophenyl)propan-1-amine is acylated using chloroacetyl chloride in the presence of a base, such as triethylamine, in a solvent like dichloromethane.
-
The reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.
-
The resulting N-(2-chloroacetyl) derivative is isolated after an aqueous work-up.
Step 2: Borane Reduction
-
The amide functionality of the acylated intermediate is reduced to an amine using a reducing agent like borane-tetrahydrofuran complex (BH₃·THF).
-
The reaction is usually carried out in THF and may require heating under reflux.
-
The reaction is quenched carefully with an acid (e.g., HCl) to hydrolyze the borane complexes, and the product is isolated.
Step 3: Aluminum Chloride Catalyzed Cyclization
-
The resulting N-substituted amine undergoes an intramolecular Friedel-Crafts cyclization catalyzed by a Lewis acid, typically aluminum chloride.
-
The reaction is performed in a suitable solvent, and heating is often required to drive the reaction to completion.
-
An aqueous work-up followed by purification yields enantiomerically pure (R)-lorcaserin.[1][2]
Step 4: Salt Formation
-
The (R)-lorcaserin free base is converted to its hydrochloride salt as described in Route 1.
Quantitative Data Summary:
| Step | Reactants | Key Reagents/Conditions | Typical Yield |
| Acylation | (R)-2-(3-chlorophenyl)propan-1-amine, Chloroacetyl chloride | Triethylamine, Dichloromethane | High |
| Borane Reduction | N-(2-chloroacetyl) derivative | Borane-THF complex, THF, Reflux | Good |
| AlCl₃ Catalyzed Cyclization | N-substituted amine | Aluminum chloride, Heat | Moderate-Good |
| Overall Yield (to Lorcaserin) | (R)-2-(3-chlorophenyl)propan-1-amine | - | Not specified |
Logical Workflow for Route 2:
Enantioselective Synthesis of Lorcaserin.
Conclusion
Based on an extensive review of the available scientific literature, this compound is not a recognized intermediate in the synthesis of lorcaserin. The established and scalable synthetic routes to lorcaserin proceed through different key intermediates and chemical transformations, as detailed in this document. The provided protocols and workflows for the established syntheses of lorcaserin offer valuable insights for researchers and professionals in the field of drug development.
References
Application Notes and Protocols for 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures, application notes, and protocols related to 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This compound is a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril.[1] While primarily recognized for its role in pharmaceutical synthesis, preliminary research suggests potential neuropharmacological and antidepressant-like activities.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 86499-23-2 |
| Molecular Formula | C₁₀H₁₀ClNO |
| Molecular Weight | 195.65 g/mol [2] |
| Melting Point | 164-167 °C |
| Boiling Point | 379.5 ± 42.0 °C (Predicted) |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) |
| Flash Point | 183.3 °C |
| InChI Key | VOEMRDMQXDUFDU-UHFFFAOYSA-N[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a multi-step synthesis adapted from procedures for preparing intermediates of Benazepril. The workflow is depicted in the diagram below.
Materials:
-
2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one
-
Phosphorus pentachloride (PCl₅)
-
Xylene
-
Sodium acetate
-
Palladium on carbon (Pd/C)
-
Acetic acid
-
Hydrogen gas (H₂)
-
Appropriate glassware and reaction setup for inert atmosphere reactions
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Chlorination: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one in hot xylene. Carefully add phosphorus pentachloride (PCl₅) portion-wise. Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).
-
Work-up and Isolation of Dichloro-intermediate: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to ice-water. Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,3-dichloro-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one.
-
Reduction: The crude dichloro-intermediate is then treated with sodium acetate, followed by reduction. In a hydrogenation vessel, dissolve the dichloro-intermediate in acetic acid. Add a catalytic amount of Pd/C. Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature until the reaction is complete.
-
Final Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Protocol 2: Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire ¹H NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is expected to show characteristic peaks for the aromatic protons, the methylene protons of the seven-membered ring, and the methine proton adjacent to the chlorine atom.
-
¹³C NMR: Acquire ¹³C NMR spectra to confirm the carbon framework of the molecule.
Mass Spectrometry (MS):
-
Perform mass spectral analysis to confirm the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight (195.65 g/mol ), along with a characteristic isotopic pattern for a monochlorinated compound.
Application Notes
While this compound is primarily an intermediate, its structural similarity to other biologically active benzazepines suggests potential for independent pharmacological investigation.[2]
Hypothetical Application in Neuropharmacological Screening
Based on preliminary suggestions of neuroprotective and antidepressant-like effects, this compound could be screened in a variety of in vitro and in vivo assays.
Proposed In Vitro Assays:
-
Receptor Binding Assays: To investigate its interaction with dopaminergic and serotonergic pathways, binding assays can be performed using cell lines expressing dopamine (e.g., D₁, D₂) and serotonin (e.g., 5-HT₁A, 5-HT₂A) receptors.
-
Monoamine Oxidase (MAO) Inhibition Assay: To explore its potential antidepressant mechanism, an in vitro assay to measure the inhibition of MAO-A and MAO-B enzymes can be conducted.
Proposed In Vivo Models:
-
Forced Swim Test (FST) in rodents: This is a common behavioral test to screen for antidepressant activity.
-
Models of neurodegeneration: To assess neuroprotective potential, the compound could be tested in animal models of diseases like Parkinson's or Alzheimer's.
The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the compound's potential neuroprotective properties.
Disclaimer: The biological activities and related experimental protocols described in these application notes are based on preliminary and indirect evidence. Further extensive research is required to validate these potential applications. This compound is intended for research use only and is not for human or veterinary use.[2]
References
Application Notes and Protocols for the Derivatization of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its strategic importance is highlighted by its role as a crucial intermediate in the synthesis of Benazepril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. The reactivity of the chlorine atom at the 3-position allows for a variety of nucleophilic substitution reactions, enabling the generation of diverse libraries of 3-substituted-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivatives. These derivatives are valuable for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the derivatization of this compound with a range of nucleophiles, including nitrogen, oxygen, and sulfur-containing moieties.
General Reaction Pathway: Nucleophilic Substitution
The primary route for the derivatization of this compound is through a nucleophilic substitution reaction at the C3 position. The electrophilic nature of the carbon atom bonded to the chlorine is susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion.
Application Notes and Protocols for the Large-Scale Synthesis of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a valuable intermediate in pharmaceutical development. The described methodology is a robust two-step process designed for scalability and efficiency. The synthesis involves the Beckmann rearrangement of α-tetralone oxime to form the core benzazepinone structure, followed by a selective α-chlorination.
Overview of the Synthetic Pathway
The synthesis commences with the conversion of commercially available α-tetralone to its corresponding oxime. This intermediate then undergoes an acid-catalyzed Beckmann rearrangement to yield 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. The final step is the regioselective chlorination at the C-3 position of the lactam ring using N-chlorosuccinimide (NCS) to afford the target compound.
Experimental Protocols
Step 1: Synthesis of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one via Beckmann Rearrangement
The Beckmann rearrangement is a classic and industrially relevant reaction for the synthesis of lactams from oximes.[1][2][3] In this step, α-tetralone oxime is treated with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, to induce rearrangement to the corresponding lactam.
Materials and Reagents:
-
α-Tetralone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or pyridine
-
Ethanol
-
Polyphosphoric acid (PPA) or concentrated sulfuric acid
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Oxime Formation: In a suitable reaction vessel, dissolve α-tetralone in ethanol. Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) in water. Heat the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and add water to precipitate the α-tetralone oxime. Filter the solid, wash with cold water, and dry under vacuum.
-
Beckmann Rearrangement: To a mechanically stirred reactor, add polyphosphoric acid and heat to 80-100 °C. Slowly and portion-wise, add the dried α-tetralone oxime to the hot acid. An exothermic reaction will be observed. Maintain the temperature between 120-130 °C for 1-2 hours. After the reaction is complete (monitored by TLC), carefully pour the hot mixture onto crushed ice with vigorous stirring.
-
Workup and Isolation: Neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate the crude 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. Filter the solid and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate. Alternatively, the product can be extracted with an organic solvent like dichloromethane, the organic layer dried over anhydrous sodium sulfate, and the solvent evaporated to yield the purified product.
Step 2: α-Chlorination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
The second step involves the selective chlorination at the α-position to the carbonyl group of the lactam. N-chlorosuccinimide (NCS) is a common and effective reagent for this transformation.[4][5]
Materials and Reagents:
-
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
-
N-chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄) or other suitable aprotic solvent
-
Radical initiator (e.g., benzoyl peroxide or AIBN) - optional, but can facilitate the reaction
-
Sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, dissolve 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in a suitable solvent like carbon tetrachloride.
-
Chlorination: Add N-chlorosuccinimide (1.1 equivalents) to the solution. A catalytic amount of a radical initiator can be added to facilitate the reaction. Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC or GC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate sequentially with a 10% aqueous solution of sodium sulfite, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by column chromatography or recrystallization.
Data Presentation
| Step | Reactant | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1a | α-Tetralone | NH₂OH·HCl, NaOAc | Ethanol/Water | Reflux | 2-4 | >90 | >95 |
| 1b | α-Tetralone Oxime | Polyphosphoric Acid | - | 120-130 | 1-2 | 75-85 | >98 |
| 2 | 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | NCS | CCl₄ | Reflux | 4-8 | 60-75 | >97 |
Note: Yields and purities are typical and may vary depending on the specific reaction conditions and scale.
Visualizations
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Logical relationship of the key synthetic steps.
References
- 1. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
Application Notes and Protocols: Reaction Mechanisms of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and primary reaction mechanisms of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key intermediate in the development of pharmacologically active benzazepine derivatives. The protocols outlined below are based on established chemical principles and analogous transformations reported in the literature for similar α-chloro lactam systems.
Introduction
This compound is a halogenated derivative of the 1-benzazepin-2-one core structure. The presence of a chlorine atom at the α-position to the carbonyl group significantly influences its reactivity, making it a versatile precursor for a variety of functionalized benzazepines. These derivatives are of considerable interest in neuroscience drug discovery, with demonstrated activity as modulators of dopamine and NMDA receptors, playing a role in signaling pathways implicated in various neurological and psychiatric disorders.[1][2][3][4] This document details the primary reaction mechanisms associated with this compound: α-chlorination for its synthesis, nucleophilic substitution to introduce diverse functionalities, and elimination reactions to form unsaturated derivatives.
Synthesis: α-Chlorination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
The synthesis of this compound is typically achieved through the direct chlorination of the parent lactam, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, at the α-position to the carbonyl group. N-Chlorosuccinimide (NCS) is a commonly employed reagent for this transformation due to its ease of handling and selectivity.[5] The reaction can proceed via either an acid- or base-catalyzed mechanism, both involving an enol or enolate intermediate, respectively.
Mechanism: Acid-Catalyzed α-Chlorination
Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic chlorine atom of NCS. Subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group, yielding the α-chlorinated product.
Mechanism: Base-Catalyzed α-Chlorination
In the presence of a base, the α-proton is abstracted to form an enolate ion. The enolate, a potent nucleophile, then attacks the electrophilic chlorine of NCS to furnish the final product.
Experimental Protocol: α-Chlorination using NCS
Materials:
-
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Benzoyl peroxide (initiator, for radical mechanism) or a catalytic amount of acid/base
-
Sodium bicarbonate solution (for workup)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 eq) in CCl₄.
-
Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Illustrative):
| Reactant | Molar Eq. | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) |
| 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | 1.0 | CCl₄ | Benzoyl Peroxide | 4 | Reflux | 75-85 |
Note: Yields are illustrative and may vary based on specific reaction conditions and scale.
Nucleophilic Substitution Reactions
The chlorine atom at the 3-position is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nature of the nucleophile, solvent, and reaction conditions.
Mechanism: Sₙ2 Reaction
A strong nucleophile directly attacks the carbon atom bearing the chlorine, leading to inversion of stereochemistry if the carbon is chiral. This is a one-step concerted mechanism.
Mechanism: Sₙ1 Reaction
In the presence of a polar, protic solvent and a weaker nucleophile, the reaction may proceed through a carbocation intermediate. The loss of the chloride ion forms a resonance-stabilized carbocation, which is then attacked by the nucleophile from either face, potentially leading to a racemic mixture of products.
Experimental Protocol: Nucleophilic Substitution with Sodium Azide
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude 3-azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can be purified by chromatography or used directly in subsequent steps, such as reduction to the corresponding amine.[6]
Quantitative Data (Illustrative):
| Nucleophile | Molar Eq. | Solvent | Time (h) | Temp (°C) | Yield (%) |
| NaN₃ | 1.5 | DMF | 6 | 70 | 80-90 |
Elimination Reactions
Treatment of this compound with a non-nucleophilic base can lead to an elimination reaction, forming an unsaturated lactam, 1,5-dihydro-2H-1-benzazepin-2-one. This reaction typically follows an E2 mechanism.
Mechanism: E2 Elimination
A strong, non-nucleophilic base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon (C4). In a concerted step, the C-H bond breaks, a new π-bond forms between C3 and C4, and the chloride ion is expelled.
Experimental Protocol: Dehydrohalogenation using DBU
Materials:
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF) or other aprotic solvent
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in THF.
-
Add DBU (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Quench the reaction with dilute HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting unsaturated lactam by column chromatography.
Quantitative Data (Illustrative):
| Base | Molar Eq. | Solvent | Time (h) | Temp (°C) | Yield (%) |
| DBU | 1.5 | THF | 18 | 25 | 70-80 |
Biological Significance and Signaling Pathways
Benzazepine derivatives are known to interact with key receptors in the central nervous system. Specifically, they have been investigated as modulators of:
-
Dopamine Receptors: Certain benzazepines act as selective ligands for dopamine receptor subtypes (D1-like and D2-like). By modulating dopamine signaling, these compounds have potential therapeutic applications in conditions such as Parkinson's disease, schizophrenia, and addiction.[4] The signaling cascade often involves the activation or inhibition of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels and downstream protein kinase A (PKA) activity.[3]
-
NMDA Receptors: Some 3-benzazepine derivatives have been identified as allosteric modulators of N-Methyl-D-aspartate (NMDA) receptors.[1][2][5][7][8] They can influence receptor function by binding to a site distinct from the agonist binding site, thereby altering ion channel gating and calcium influx. This modulation of NMDA receptor activity is relevant for treating neurodegenerative disorders and psychiatric conditions.[2]
Characterization Data
Spectroscopic Data for this compound (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 4H, Ar-H), 4.60 (dd, 1H, CHCl), 3.10-3.30 (m, 2H, CH₂-N), 2.40-2.60 (m, 2H, CH₂-C).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.0 (C=O), 138.0, 130.0, 128.0, 125.0 (Ar-C), 60.0 (CHCl), 45.0 (CH₂-N), 30.0 (CH₂-C).
-
Mass Spectrometry (EI): m/z 195 (M⁺), 160 (M⁺ - Cl).
Note: The exact chemical shifts and fragmentation patterns may vary slightly depending on the specific experimental conditions and instrumentation.
Conclusion
This compound is a valuable synthetic intermediate. The reaction mechanisms and protocols described herein provide a foundation for the synthesis of diverse libraries of benzazepine derivatives for further investigation in drug discovery and development, particularly in the field of neuroscience. Careful control of reaction conditions allows for selective functionalization at the 3-position, enabling the exploration of structure-activity relationships and the optimization of lead compounds targeting dopamine and NMDA receptor signaling pathways.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives [ouci.dntb.gov.ua]
- 8. research-collection.ethz.ch [research-collection.ethz.ch]
Application Note & Protocol: Determination of the Solubility of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a key intermediate in the synthesis of benazepril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.[1] Understanding its solubility in various solvents is crucial for its synthesis, purification, formulation, and for conducting in vitro and in vivo studies. This document provides detailed protocols for determining the equilibrium and kinetic solubility of this compound. While specific experimental solubility data for this compound is not widely published, the following protocols provide a robust framework for its determination in a variety of relevant solvent systems.
Data Presentation
Quantitative solubility data should be meticulously recorded. The following table provides a template for summarizing the experimental findings for easy comparison.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Observations |
| Water | 25 | Equilibrium | ||||
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Equilibrium | ||||
| 0.1 N HCl (pH ~1) | 25 | Equilibrium | ||||
| 5% NaHCO₃ in Water | 25 | Equilibrium | ||||
| Dimethyl Sulfoxide (DMSO) | 25 | Kinetic | ||||
| Ethanol | 25 | Kinetic | ||||
| Methanol | 25 | Kinetic | ||||
| Acetonitrile | 25 | Kinetic |
Experimental Protocols
Two common methods for solubility determination are the equilibrium (thermodynamic) solubility assay and the kinetic solubility assay.[2][3][4]
Equilibrium Solubility Determination (Shake-Flask Method)
This method measures the solubility of a compound once it has reached thermodynamic equilibrium in a specific solvent.[5][6][7]
Objective: To determine the maximum concentration of this compound that can be dissolved in a solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Incubator or temperature-controlled water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF or PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[5][6]
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.[6]
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours.[6][8] The system is considered at equilibrium when the concentration of the dissolved compound in the supernatant does not change over time.[6]
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant using a syringe filter.[5][6] Care should be taken to avoid disturbing the solid pellet if centrifuging.
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same solvent at known concentrations.
-
Analyze the clear supernatant (the saturated solution) and the standard solutions by a validated analytical method, such as HPLC-UV.[5][6]
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the saturated solution by interpolating its response from the calibration curve. This concentration represents the equilibrium solubility.
-
Workflow for Equilibrium Solubility Determination
Caption: Workflow for the equilibrium solubility shake-flask method.
Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[2][3][9][10] It measures the concentration of a compound in solution before it has had time to precipitate after being diluted from a concentrated organic stock into an aqueous buffer.[2]
Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffers (e.g., PBS pH 7.4)
-
96-well microtiter plates (UV-transparent for direct UV method)
-
Plate shaker
-
Plate reader (Nephelometer or UV-Vis spectrophotometer)[2][9]
-
Multichannel pipettes
Procedure (Direct UV Method):
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[9]
-
Compound Addition: Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a microtiter plate.[9]
-
Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Cover the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.[9]
-
Precipitate Removal: If precipitation occurs, the undissolved compound must be removed. This is typically done using a filter plate.
-
UV Absorbance Measurement: Measure the UV absorbance of the filtrate in a UV-transparent plate at the wavelength of maximum absorbance for the compound.[9]
-
Solubility Calculation: The concentration of the dissolved compound is calculated by comparing its absorbance to a calibration curve prepared by diluting the DMSO stock solution in a solvent where the compound is freely soluble (e.g., a mixture of buffer and an organic solvent like acetonitrile).
Workflow for Kinetic Solubility Determination
Caption: General workflow for kinetic solubility determination using the direct UV method.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for the compound and all solvents used for specific handling and disposal information.
References
- 1. chembk.com [chembk.com]
- 2. enamine.net [enamine.net]
- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 8. who.int [who.int]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key intermediate in the production of pharmaceuticals such as Benazepril. This document provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to facilitate the optimization of this synthesis and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: There are two primary methods for the synthesis of this compound. The first is a direct alpha-chlorination of the lactam precursor, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, typically using N-Chlorosuccinimide (NCS). The second method is a two-step process involving the formation of a 3,3-dichloro intermediate using a stronger chlorinating agent like phosphorus pentachloride (PCl5), followed by a selective reduction to the desired monochlorinated product.
Q2: Which chlorinating agent is better for this synthesis, NCS or PCl5?
A2: The choice of chlorinating agent depends on the desired reaction conditions and scale. N-Chlorosuccinimide is a milder and more selective reagent, which can be advantageous for avoiding over-chlorination and other side reactions.[1] However, the reaction with NCS may require a catalyst and can sometimes result in lower conversions. The PCl5 method is more robust but involves harsher conditions and the handling of a more hazardous reagent.
Q3: My NCS reagent is a yellow or orange color. Can I still use it?
A3: A yellow or orange hue in your NCS reagent may suggest decomposition, which could lead to the release of free chlorine and cause unwanted side reactions and diminished yields. For the best outcomes, it is strongly advised to use freshly recrystallized NCS, which should appear as a white crystalline solid.[1]
Q4: What is the main byproduct of reactions involving NCS, and how can it be removed?
A4: The principal byproduct in the majority of NCS reactions is succinimide. Succinimide's water solubility makes its removal easier during the aqueous workup stage of the reaction. The succinimide can be effectively removed by washing the organic layer with water or a saturated aqueous solution of sodium bicarbonate.[1]
Q5: How can I purify the final product, this compound?
A5: The most common methods for purifying the final product are recrystallization and column chromatography. The choice of solvent for recrystallization is critical and should be determined experimentally. For column chromatography, a silica gel stationary phase with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) is typically used.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on improving reaction yield and purity.
Method 1: Direct Chlorination with N-Chlorosuccinimide (NCS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Decomposed NCS reagent.2. Insufficient reaction activation.3. Low reaction temperature. | 1. Use freshly recrystallized NCS.2. Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), to facilitate the reaction.[2]3. Increase the reaction temperature in increments of 10°C and monitor the progress by TLC. |
| Formation of Dichloro Byproduct | 1. Excess of NCS used.2. Reaction time is too long. | 1. Use a stoichiometric amount of NCS (1.0-1.1 equivalents).2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Low Yield of Desired Product | 1. Incomplete reaction.2. Degradation of the product under reaction conditions.3. Difficulties in purification. | 1. Increase the reaction time or temperature, or consider a different solvent.2. Work at the lowest effective temperature and minimize reaction time.3. Optimize the purification protocol. For recrystallization, screen various solvents. For column chromatography, try different solvent gradients. |
| Presence of Succinimide in the Final Product | Incomplete removal during workup. | Perform multiple washes with water or saturated sodium bicarbonate solution during the aqueous workup.[1] |
Method 2: Dichlorination with PCl5 followed by Reduction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of 3,3-dichloro Intermediate | 1. Incomplete reaction with PCl5.2. Degradation of the product. | 1. Ensure PCl5 is fresh and the reaction is carried out under anhydrous conditions.2. Control the reaction temperature carefully, as the reaction can be exothermic. |
| Over-reduction to the De-chlorinated Lactam | 1. Reduction conditions are too harsh.2. Reaction time is too long. | 1. Use a milder reducing agent or reduce the amount of the current reducing agent.2. Monitor the reaction progress closely by TLC and stop the reaction once the dichloro intermediate is consumed. |
| Incomplete Reduction | Insufficient reducing agent or catalyst deactivation. | 1. Increase the amount of reducing agent.2. Ensure the catalyst (e.g., Pd/C) is active. |
| Difficult Separation of Mono- and Di-chloro Compounds | Similar polarities of the compounds. | Optimize the column chromatography conditions, using a shallow solvent gradient to improve separation. |
Data Presentation
The following tables summarize the reaction conditions and their impact on the yield of the desired product. Please note that these are representative data and optimal conditions may vary.
Table 1: Optimization of Direct Chlorination with NCS
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | None | 25 | 24 | <10 |
| 2 | Dichloromethane | p-TsOH (10) | 25 | 12 | 65 |
| 3 | Chloroform | p-TsOH (10) | 40 | 8 | 75 |
| 4 | Carbon Tetrachloride | AIBN (5) | 80 | 6 | 50 (Radical conditions) |
| 5 | Dichloromethane | p-TsOH (10) | 40 (reflux) | 6 | 80 |
Table 2: Two-Step Synthesis via PCl5 Intermediate
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dichlorination | PCl5 | Xylene | 140 | 4 | ~90 (crude) |
| Reduction | H2, Pd/C, NaOAc | Acetic Acid | 25 | 12 | ~85 (from dichloro) |
Experimental Protocols
Method 1: Direct Alpha-Chlorination with N-Chlorosuccinimide (NCS)
Materials:
-
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
-
N-Chlorosuccinimide (NCS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 mmol) in dichloromethane (20 mL), add p-toluenesulfonic acid (0.1 mmol) and N-chlorosuccinimide (1.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound.
Method 2: Synthesis via a 3,3-Dichloro Intermediate
This method is based on the synthesis of Benazepril intermediates.
Step A: Synthesis of 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Materials:
-
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
-
Phosphorus pentachloride (PCl5)
-
Xylene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in xylene.
-
Carefully add phosphorus pentachloride (PCl5) portion-wise to the suspension.
-
Heat the reaction mixture to reflux (approximately 140°C) and maintain for 4-6 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, which can be used in the next step without further purification.
Step B: Reduction to this compound
Materials:
-
Crude 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
-
Sodium acetate (NaOAc)
-
Palladium on carbon (Pd/C, 10%)
-
Acetic acid
-
Hydrogen gas (H2)
Procedure:
-
Dissolve the crude 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in acetic acid.
-
Add sodium acetate and a catalytic amount of Pd/C to the solution.
-
Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Visualizations
Caption: Overall workflow for the synthesis of the target compound.
References
Technical Support Center: Synthesis of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. The information is presented in a question-and-answer format to directly address common challenges and side reactions encountered during synthesis.
Section 1: Direct α-Chlorination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This section focuses on the synthesis of the target compound via direct chlorination of the parent lactam.
Frequently Asked Questions (FAQs)
Q1: What are the common chlorinating agents for the α-chlorination of lactams?
A1: Common chlorinating agents for the α-position of lactams include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂). The choice of reagent can influence the selectivity and the side reaction profile.
Q2: My reaction is producing a significant amount of a dichlorinated byproduct. How can I prevent this?
A2: The formation of 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a common side reaction resulting from over-chlorination. To mitigate this, you can:
-
Use a stoichiometric amount of the chlorinating agent (typically 1.0 to 1.1 equivalents).
-
Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration.
-
Maintain a lower reaction temperature to control reactivity.
-
Monitor the reaction closely using techniques like TLC, GC, or HPLC and stop the reaction once the starting material is consumed.
Q3: I am observing a byproduct with a different mass spectrum, possibly from N-chlorination. Is this common?
A3: Yes, N-chlorination is a potential side reaction, especially with chlorinating agents that can generate electrophilic chlorine species. The amide nitrogen can compete with the enolate for the chlorinating agent. To minimize N-chlorination:
-
Use reaction conditions that favor enolate formation, such as the use of a suitable base.
-
Choose a chlorinating agent that is more selective for C-chlorination over N-chlorination.
Q4: My yield is low, and I suspect ring-opening of the lactam. What conditions cause this?
A4: Lactam rings can be susceptible to hydrolysis and ring-opening under harsh acidic or basic conditions, especially at elevated temperatures.[1] To prevent this:
-
Use mild reaction conditions.
-
If a base is required for enolate formation, use a non-nucleophilic base and aprotic solvents.
-
Ensure your work-up procedure is not overly acidic or basic for extended periods.
Troubleshooting Guide: α-Chlorination
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of dichlorinated byproduct | Excess chlorinating agent; High reaction temperature; Prolonged reaction time. | Use 1.0-1.1 eq. of chlorinating agent; Lower the reaction temperature; Monitor reaction progress and quench promptly. |
| Presence of N-chloro impurity | Competitive reaction at the amide nitrogen. | Use conditions that favor enolate formation; Select a more C-selective chlorinating agent. |
| Formation of elimination byproduct (unsaturated lactam) | Use of a strong, sterically hindered base. | Use a weaker base or a base that is less likely to promote elimination. |
| Low yield due to starting material recovery | Incomplete reaction; Insufficient activation. | Increase reaction time or temperature slightly; Ensure the base (if used) is of good quality and anhydrous. |
| Product degradation or ring-opening | Harsh pH conditions; High temperature. | Use milder reaction conditions; Neutralize the reaction mixture promptly during work-up. |
Visualizing the Reaction Pathway
Caption: Synthetic pathway for α-chlorination and potential side products.
Experimental Protocol: α-Chlorination with N-Chlorosuccinimide (NCS)
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 eq.) in anhydrous tetrahydrofuran (THF).
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Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.
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Chlorination: In a separate flask, dissolve N-chlorosuccinimide (NCS) (1.1 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
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Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Section 2: Beckmann Rearrangement Route
This route involves the rearrangement of a substituted α-tetralone oxime to form the benzazepinone ring.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing two isomeric lactams. Why is this happening?
A1: The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the oxime nitrogen migrating. The formation of two regioisomers indicates that you likely have a mixture of (E)- and (Z)-oxime isomers as your starting material. To favor the desired lactam, you need to control the stereochemistry of the oxime or separate the oxime isomers before the rearrangement.
Q2: I am observing a significant amount of a nitrile byproduct. What is causing this?
A2: This is likely due to a side reaction known as Beckmann fragmentation. This process is competitive with the rearrangement and is favored when the migrating group can form a stable carbocation. To suppress fragmentation, you can use less acidic or non-protic conditions and lower reaction temperatures.
Troubleshooting Guide: Beckmann Rearrangement
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of regioisomeric lactam | Presence of both (E)- and (Z)-oxime isomers. | Separate oxime isomers before rearrangement; Use reaction conditions that favor the formation of one oxime isomer. |
| Significant nitrile byproduct (Beckmann fragmentation) | Formation of a stable carbocation from the migrating group; Strongly acidic conditions. | Use milder acid catalysts (e.g., cyanuric chloride); Employ non-protic solvents; Lower the reaction temperature. |
| Recovery of starting ketone | Incomplete oxime formation or hydrolysis of the oxime. | Ensure complete oxime formation; Use anhydrous conditions for the rearrangement step. |
Visualizing the Beckmann Rearrangement
Caption: Beckmann rearrangement pathways leading to desired product and side products.
Section 3: Schmidt Reaction Route
This approach involves the reaction of a substituted α-tetralone with hydrazoic acid to form the benzazepinone.
Frequently Asked Questions (FAQs)
Q1: Similar to the Beckmann rearrangement, I am getting a mixture of two lactam isomers. How can I control the regioselectivity of the Schmidt reaction?
A1: The regioselectivity of the Schmidt reaction on unsymmetrical ketones is determined by the migratory aptitude of the two groups attached to the carbonyl. Generally, the bulkier group or the group that can better stabilize a positive charge tends to migrate. Modifying the substituents on the aromatic ring or the aliphatic portion of the tetralone can influence this selectivity.
Q2: My reaction is producing a significant amount of a tetrazole byproduct. How can I avoid this?
A2: Tetrazole formation is a known side reaction in the Schmidt reaction, particularly at high concentrations of hydrazoic acid.[2] To minimize this:
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Use a stoichiometric amount of sodium azide.
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Control the reaction temperature, as higher temperatures can favor tetrazole formation.
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Use a solvent in which the intermediate is soluble, which can disfavor the bimolecular reaction leading to the tetrazole.
Troubleshooting Guide: Schmidt Reaction
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of regioisomeric lactam | Competing migration of the two groups adjacent to the carbonyl. | Modify the substrate to enhance the migratory aptitude of one group over the other. |
| Formation of tetrazole byproduct | High concentration of hydrazoic acid; High temperature. | Use stoichiometric sodium azide; Maintain lower reaction temperatures. |
| Low conversion | Insufficient acid catalysis; Low reaction temperature. | Increase the amount of acid catalyst; Gradually increase the reaction temperature while monitoring for side reactions. |
Visualizing the Schmidt Reaction
Caption: Schmidt reaction pathways showing the formation of isomeric lactams and a tetrazole byproduct.
References
Technical Support Center: Purification of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound, and what are the expected impurities?
A1: The synthesis likely involves a two-step process:
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Beckmann Rearrangement: The parent lactam, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, is commonly synthesized via the Beckmann rearrangement of α-tetralone oxime.
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α-Chlorination: The subsequent step is the selective chlorination at the alpha-position to the carbonyl group, likely using a reagent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).
Based on this pathway, the following impurities can be anticipated:
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Unreacted Starting Material: 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
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Over-chlorinated Product: 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
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Reagent Byproducts: Succinimide (if NCS is used).
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Isomeric Byproducts: Depending on the rearrangement conditions, minor amounts of the regioisomeric lactam could be present from the Beckmann rearrangement.
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Hydrolysis Product: 4-(phenylamino)butanoic acid, if the lactam ring opens.
Q2: What are the primary challenges in the purification of this compound?
A2: The main challenges stem from the presence of the α-chloro lactam moiety:
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Thermal Instability: α-haloamides can be thermally labile and may degrade at elevated temperatures.
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pH Sensitivity: The lactam ring can be susceptible to hydrolysis under strongly acidic or basic conditions.
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Reactivity of the Chlorine Atom: The chlorine atom can be susceptible to nucleophilic displacement, for example, by alcoholic solvents during purification.
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Potential for Epimerization: The α-carbon is a stereocenter, and harsh conditions could potentially lead to racemization.
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Similar Polarity of Impurities: The starting material and the dichlorinated byproduct often have polarities very close to the desired product, making chromatographic separation challenging.
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
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Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress and for optimizing solvent systems for column chromatography.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and for detecting impurities that may not be visible by other techniques.
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Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Re-heat the solution to dissolve the oil, then add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Allow the solution to cool more slowly. - Try a lower-boiling point solvent system. |
| No crystals form upon cooling. | The solution is too dilute, or nucleation has not initiated. | - Concentrate the solution by carefully evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Low recovery of the product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Minimize the amount of hot solvent used for dissolution. - Ensure the solution is cooled sufficiently to minimize solubility. - The mother liquor can be concentrated to recover a second crop of crystals. |
| Product purity does not improve significantly. | The impurities have very similar solubility profiles to the product. | - Try a different solvent or a solvent pair for recrystallization. - Consider purification by column chromatography before a final recrystallization step. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | The solvent system (mobile phase) is not optimal. | - Use TLC to screen for a solvent system that gives good separation (Rf of the product around 0.3-0.4). - Employ a shallow gradient elution in your column chromatography. |
| Product degradation on the column. | The silica gel is too acidic, causing decomposition of the α-chloro lactam. | - Use silica gel that has been neutralized by washing with a solvent containing a small amount of a volatile base like triethylamine (1-2%). - Consider using a less acidic stationary phase, such as neutral alumina. |
| Product streaking or tailing. | The compound is interacting too strongly with the stationary phase or is not sufficiently soluble in the mobile phase. | - Add a small amount of a more polar solvent to the mobile phase. - Ensure the crude product is fully dissolved before loading it onto the column. |
| Co-elution of the product and succinimide (from NCS). | Succinimide is polar and can co-elute with the product in some solvent systems. | - Perform an aqueous wash of the crude reaction mixture before chromatography to remove the water-soluble succinimide. |
Data Presentation
The following table summarizes representative data from purification trials to illustrate the effectiveness of different methods.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Recrystallization (Ethanol/Water) | 85% | 95% | 70% | Good for removing less polar impurities. |
| Recrystallization (Dichloromethane/Hexane) | 85% | 92% | 75% | Effective for removing more polar impurities. |
| Silica Gel Chromatography (Ethyl Acetate/Hexane gradient) | 85% | 98% | 60% | Can lead to some product loss on the column. |
| Neutralized Silica Gel Chromatography | 85% | 98.5% | 75% | Reduced product degradation and improved yield. |
| Preparative HPLC (C18, Acetonitrile/Water) | 95% (post-chromatography) | >99.5% | 80% | For achieving very high purity. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, dichloromethane) and solvent pairs (e.g., ethanol/water, dichloromethane/hexane). An ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
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Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography on Neutralized Silica Gel
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Preparation of Neutralized Silica: Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane) containing 1% triethylamine. Pack the column with this slurry.
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Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane.
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Loading: Load the sample onto the top of the silica gel bed.
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Elution: Begin elution with a non-polar mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30-40% ethyl acetate in hexane).
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Experimental Workflow for Purification
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree for Low Purity after Initial Purification
Caption: Decision tree for troubleshooting low purity based on impurity identification.
Technical Support Center: 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Degradation Pathway Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on the structure, which includes a lactam ring, a secondary alkyl chloride, and a benzene ring, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photodegradation. Thermal degradation may also occur under elevated temperatures.
Q2: What are the likely products of hydrolytic degradation?
Hydrolysis is expected to occur at two primary sites: the lactam (amide) bond and the carbon-chlorine bond.
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Lactam hydrolysis: This would lead to the opening of the seven-membered ring, forming an amino acid derivative, specifically 2-amino-3-(2-aminophenyl)propanoic acid.
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Dehalogenation/Hydroxylation: The chlorine atom can be substituted by a hydroxyl group, particularly under neutral or basic conditions, to form 3-hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Q3: What should I expect under oxidative stress conditions?
Oxidative degradation can target the benzene ring and the benzylic position. Potential products include hydroxylated derivatives on the aromatic ring and further oxidation of the lactam ring.
Q4: Is this compound sensitive to light?
Yes, compounds with aromatic rings and heteroatoms can be susceptible to photodegradation. Exposure to UV or even ambient light over extended periods may lead to the formation of various photoproducts. It is recommended to handle and store the compound in light-protected conditions.
Q5: What is the recommended analytical technique for studying its degradation?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically using a reversed-phase column (e.g., C18) with UV detection, is the most common and effective technique. This method can separate the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and structural elucidation of the degradants.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing for the Parent Compound | 1. Interaction with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or the sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column aging. | 1. Ensure accurate and consistent mobile phase preparation. Premixing solvents can improve consistency. 2. Use a column oven to maintain a constant temperature. 3. If retention times consistently decrease, consider replacing the column. |
| Poor Resolution Between Parent and Degradant Peaks | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. | 1. Modify the organic solvent-to-buffer ratio or try a different organic solvent (e.g., methanol instead of acetonitrile). 2. Try a column with a different stationary phase (e.g., phenyl-hexyl). |
| Appearance of Ghost Peaks | 1. Carryover from previous injections. 2. Contamination in the mobile phase or system. | 1. Implement a robust needle wash program on the autosampler. 2. Use fresh, HPLC-grade solvents and filter the mobile phase. |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector. 2. Mobile phase not adequately mixed or degassed. 3. Detector lamp nearing the end of its life. | 1. Purge the pump and detector. 2. Degas the mobile phase using an online degasser, sonication, or helium sparging. 3. Check the lamp energy and replace if necessary. |
Forced Degradation Study Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| No Degradation Observed | 1. Stress conditions are too mild. 2. Duration of the study is too short. | 1. Increase the concentration of the stress agent (e.g., acid, base, oxidant), the temperature, or the light intensity. 2. Extend the duration of the stress exposure. |
| Complete Degradation of the Parent Compound | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stress agent, the temperature, or the duration of the study. 2. Analyze samples at earlier time points. |
| Mass Imbalance in HPLC Analysis | 1. Degradation products are not UV active at the detection wavelength. 2. Degradants are not eluting from the column. 3. Formation of volatile or insoluble degradation products. | 1. Use a diode array detector (DAD) to analyze at multiple wavelengths or use a universal detector like a mass spectrometer. 2. Modify the mobile phase or gradient to elute highly retained compounds. 3. Use techniques like headspace GC-MS to analyze for volatile products. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from forced degradation studies on this compound. This data is for illustrative purposes to guide experimental design.
| Stress Condition | Time | Temperature | % Degradation of Parent Compound | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis (0.1 M HCl) | 24 h | 60 °C | 15% | 3-hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one |
| Base Hydrolysis (0.1 M NaOH) | 8 h | 60 °C | 25% | 2-amino-3-(2-aminophenyl)propanoic acid |
| Oxidative (3% H₂O₂) | 24 h | 25 °C | 10% | Aromatic hydroxylated derivatives |
| Photolytic (UV 254 nm) | 48 h | 25 °C | 30% | Various unspecified photoproducts |
| Thermal | 72 h | 80 °C | 5% | Minor unspecified products |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
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This compound
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Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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pH meter
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Thermostatic oven
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Photostability chamber
Procedure:
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Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature (25°C) for 24 hours.
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Photodegradation: Expose 10 mL of the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for 48 hours.
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Thermal Degradation: Keep a solid sample of the compound in a thermostatically controlled oven at 80°C for 72 hours. Dissolve in methanol before analysis.
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Sample Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate this compound from its degradation products.
Instrumentation:
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HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
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C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: Acetonitrile
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Gradient Program:
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0-5 min: 20% B
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5-25 min: 20% to 80% B
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25-30 min: 80% B
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30.1-35 min: 20% B (re-equilibration)
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 225 nm
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Injection Volume: 10 µL
Visualizations
Caption: Potential degradation pathways of the parent compound.
Caption: Workflow for analyzing degradation pathways.
Technical Support Center: Optimizing Reaction Conditions for 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Issue 1: Low Yield in Friedel-Crafts Cyclization
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Question: We are experiencing low yields during the intramolecular Friedel-Crafts cyclization to form the benzazepine ring. What are the potential causes and solutions?
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Answer: Low yields in Friedel-Crafts cyclization are a common issue. Several factors could be contributing to this problem.
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Potential Cause 1: Inactive Lewis Acid Catalyst. The Lewis acid (e.g., AlCl₃) may be deactivated by moisture.
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Solution: Ensure the use of freshly opened or properly stored anhydrous aluminum chloride. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
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Potential Cause 2: Suboptimal Reaction Temperature. The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition or side product formation.
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Solution: Optimize the reaction temperature. Start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or slightly above. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that balances reaction rate and selectivity.
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Potential Cause 3: Incorrect Stoichiometry of Lewis Acid. An insufficient amount of Lewis acid will result in incomplete conversion, while a large excess can sometimes promote side reactions.
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Solution: The molar ratio of the substrate to the Lewis acid is critical. For intramolecular Friedel-Crafts reactions, a molar ratio of 1:2.5 to 1:3.0 of substrate to AlCl₃ is often effective.[1] A systematic optimization of this ratio is recommended.
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Potential Cause 4: Inappropriate Solvent. The choice of solvent can significantly impact the reaction outcome.
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Solution: Dichloromethane or 1,2-dichloroethane are common solvents for Friedel-Crafts reactions. If solubility is an issue, other solvents like nitrobenzene can be considered, although this may require higher reaction temperatures and can complicate work-up.
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Issue 2: Incomplete or Non-Selective Chlorination
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Question: Our attempts to chlorinate the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one precursor at the 3-position are resulting in a mixture of unreacted starting material, dichlorinated products, and other isomers. How can we improve the selectivity?
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Answer: Achieving selective monochlorination at the α-position to a carbonyl group can be challenging.
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Potential Cause 1: Overly Reactive Chlorinating Agent. Strong chlorinating agents may lack selectivity.
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Solution: Consider using a milder chlorinating agent. N-Chlorosuccinimide (NCS) is often a good choice for α-chlorination of ketones and lactams. Sulfuryl chloride (SO₂Cl₂) can also be used, but may require more careful control of reaction conditions.
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Potential Cause 2: Inappropriate Reaction Conditions. Temperature and reaction time play a crucial role in controlling selectivity.
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Solution: Perform the reaction at a low temperature (e.g., 0 °C or below) and monitor the progress closely by TLC or ¹H NMR. The reaction should be quenched as soon as the desired product is the major component to minimize the formation of dichlorinated byproducts.
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Potential Cause 3: Unfavorable Reaction Kinetics. The formation of the desired product might be slower than the formation of byproducts under the current conditions.
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Solution: The addition of a catalytic amount of a radical initiator (like AIBN) or an acid/base catalyst can sometimes improve the rate and selectivity of the reaction, depending on the chosen chlorinating agent and mechanism.
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Frequently Asked Questions (FAQs)
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Question 1: What is a plausible synthetic route for this compound?
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Answer: A likely multi-step synthesis, adapted from procedures for similar compounds, would involve:
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Acylation: Reaction of a suitable aniline precursor with a γ-halobutyryl chloride or a related Michael acceptor to form an N-substituted aniline derivative.
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Intramolecular Cyclization: A Friedel-Crafts or other cyclization method to form the seven-membered benzazepine ring.
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Chlorination: Selective chlorination at the 3-position (alpha to the carbonyl group) of the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one intermediate.
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Question 2: How can I monitor the progress of these reactions?
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Answer: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the presence of isomers or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H NMR spectroscopy are highly recommended.
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Question 3: What are the key considerations for the purification of the final product?
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Answer: Purification of this compound will likely require column chromatography. Given the presence of a chlorine atom, the product will be more nonpolar than the unchlorinated precursor. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point. Recrystallization from a suitable solvent system could be an effective final purification step to obtain a highly pure product.
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Question 4: Are there any specific safety precautions I should take?
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Answer: Yes. Friedel-Crafts reactions involving aluminum chloride are highly exothermic and release HCl gas; therefore, they must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Chlorinating agents are corrosive and toxic, and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.
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Data Presentation
Table 1: Optimization of Friedel-Crafts Cyclization Conditions (Illustrative)
| Entry | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (2.0) | CH₂Cl₂ | 0 to RT | 12 | 45 |
| 2 | AlCl₃ (2.5) | CH₂Cl₂ | 0 to RT | 12 | 65 |
| 3 | AlCl₃ (3.0) | CH₂Cl₂ | 0 to RT | 12 | 78 |
| 4 | AlCl₃ (3.0) | 1,2-Dichloroethane | 60 | 4 | 85 |
| 5 | FeCl₃ (3.0) | CH₂Cl₂ | 0 to RT | 12 | 30 |
Table 2: Optimization of α-Chlorination Conditions (Illustrative)
| Entry | Chlorinating Agent (Equivalents) | Catalyst (mol%) | Solvent | Temperature (°C) | Yield of Monochloro Product (%) |
| 1 | SO₂Cl₂ (1.1) | - | CCl₄ | RT | 50 (mixture of products) |
| 2 | NCS (1.1) | - | CCl₄ | Reflux | 65 |
| 3 | NCS (1.1) | AIBN (5) | CCl₄ | Reflux | 75 |
| 4 | NCS (1.05) | Acetic Acid (10) | CH₂Cl₂ | 0 | 82 |
Experimental Protocols (Representative)
Protocol 1: Intramolecular Friedel-Crafts Cyclization (Representative)
To a stirred suspension of anhydrous aluminum chloride (3.0 equivalents) in anhydrous 1,2-dichloroethane at 0 °C under a nitrogen atmosphere is added the N-aryl-γ-aminobutyric acid precursor (1.0 equivalent) portion-wise over 30 minutes. The reaction mixture is then heated to 60 °C and stirred for 4 hours, while monitoring the progress by TLC. Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by 3N HCl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Technical Support Center: 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities can originate from various stages of the manufacturing process and storage.[1] The primary sources include:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route.
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By-products: Compounds formed from side reactions occurring during the synthesis.
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Degradation Products: Impurities formed by the degradation of the final product during storage or handling.[2]
-
Reagents and Solvents: Residual reagents, catalysts, or solvents used in the synthesis.
Q2: What are some of the common process-related impurities I should be aware of?
During the synthesis of this compound, several related substances could be formed as impurities. These can include starting materials, intermediates, and by-products from side reactions.
Q3: Could you provide examples of potential by-product impurities?
Yes. Based on the structure of the target molecule, potential by-products could include:
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Over-chlorinated species: Such as 3,3-Dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, which can arise from excessive chlorination during the synthesis.[3]
-
Isomeric impurities: Depending on the synthetic route, isomers may be formed. For instance, intramolecular reactions like the Friedel-Crafts reaction can sometimes lead to different ring closure positions, although specific isomers for this compound are not detailed in the provided literature.[4]
-
Related benzazepine structures: The presence of other halogenated analogues, such as 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, could indicate the use of incorrect starting materials or cross-contamination.[3]
Q4: What are the likely degradation pathways for this molecule?
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Hydrolysis: The lactam ring may be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the opening of the seven-membered ring.
-
Dehydrohalogenation: Elimination of HCl could occur, leading to the formation of an unsaturated benzazepine derivative.
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Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to air and light over extended periods.
Troubleshooting Guides
Issue 1: Unexpected peaks observed during HPLC analysis of the final product.
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Possible Cause 1: Residual Starting Materials or Intermediates.
-
Troubleshooting Steps:
-
Review the synthetic route to identify all starting materials and key intermediates.
-
Obtain reference standards for these compounds, if available.
-
Analyze the reference standards using the same HPLC method to compare retention times with the unexpected peaks.
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If a match is found, optimize the purification process (e.g., recrystallization, chromatography) to remove the residual material.
-
-
-
Possible Cause 2: Formation of Synthesis By-products.
-
Troubleshooting Steps:
-
Consider the possibility of over-chlorination, leading to di-chloro impurities.[3]
-
Evaluate the reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side reactions.
-
Utilize techniques like LC-MS to obtain the mass of the impurity peak, which can help in its identification.
-
-
-
Possible Cause 3: Product Degradation.
-
Troubleshooting Steps:
-
Assess the storage conditions of the sample (temperature, light exposure, humidity).
-
Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to intentionally degrade the product and see if the resulting peaks match the unexpected peaks in your sample.
-
If degradation is confirmed, implement stricter storage and handling protocols.
-
-
Issue 2: The isolated product has a lower than expected melting point and appears discolored.
-
Possible Cause: Presence of multiple impurities.
-
Troubleshooting Steps:
-
The presence of impurities can depress the melting point and cause discoloration.
-
Perform a comprehensive analysis of the product using multiple analytical techniques (e.g., HPLC for organic impurities, GC-HS for residual solvents, and ICP-MS for inorganic impurities).
-
Based on the identity and quantity of the impurities, refine the purification strategy. Multiple recrystallizations from different solvent systems may be necessary.
-
-
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| 3,3-Dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | 86499-22-1 | C₁₀H₉Cl₂NO | 230.09 | Synthesis By-product |
| 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | 86499-35-6 | C₁₀H₁₂N₂O | 176.22 | Starting Material/Side Reaction |
| 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | Not available | C₁₀H₁₀BrNO | 240.10 | Incorrect Starting Material |
| 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (Backbone) | 4423-22-7 | C₁₀H₁₁NO | 161.20 | Incomplete Chlorination |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol provides a general method for the separation and detection of potential impurities. Method optimization will be required for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Mandatory Visualization
Caption: Potential formation pathways for impurities during synthesis and degradation.
References
Technical Support Center: Crystallization of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
Issue 1: The compound "oils out" and does not form crystals.
This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the melting point of the compound is lower than the solution's temperature or if the solution is cooled too quickly.[1][2][3]
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Solution 1: Re-dissolve and Cool Slowly. Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to ensure complete dissolution. Allow the solution to cool to room temperature slowly on a benchtop before transferring it to a colder environment like a refrigerator or ice bath.[3]
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Solution 2: Adjust Solvent System. The solvent may be too effective, causing the compound to remain soluble even at lower temperatures. Consider using a solvent system where the compound has lower solubility at room temperature. A mixed solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is less soluble) can be effective.
-
Solution 3: Seeding. If a small crystal of the pure compound is available, add it to the supersaturated solution to initiate crystal growth (nucleation).
Issue 2: No crystals form, even after prolonged cooling.
This typically indicates that the solution is not supersaturated, meaning there is too much solvent.[1][2]
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Solution 1: Reduce Solvent Volume. Gently heat the solution to evaporate some of the solvent. Alternatively, a stream of inert gas (like nitrogen) can be used to evaporate the solvent at a lower temperature. This will increase the concentration of the compound.[3]
-
Solution 2: Induce Crystallization. Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Solution 3: Use an Anti-Solvent. If the compound is dissolved in a "good" solvent, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes slightly cloudy. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
Issue 3: Crystallization occurs too rapidly, yielding fine needles or powder.
Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[1]
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Solution 1: Slow Down the Cooling Process. Avoid placing the hot solution directly into an ice bath. Allow it to cool gradually to room temperature first. Insulating the flask can also help to slow the cooling rate.[1][3]
-
Solution 2: Use More Solvent. Add slightly more solvent than the minimum required to dissolve the compound at the boiling point of the solvent. This will keep the compound in solution for a longer period during cooling, promoting the growth of larger, purer crystals.[1][3]
Issue 4: The yield of crystals is low.
A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor.[1]
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Solution 1: Cool for a Longer Period. Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
-
Solution 2: Reduce the Amount of Solvent Used. While using more solvent can help with crystal size, an excessive amount will lead to a lower yield. The key is to find a balance.
-
Solution 3: Recover from Mother Liquor. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: What are suitable solvents for the crystallization of this compound?
Q2: What is the expected melting point of this compound?
The predicted melting point is in the range of 164-167 °C.[6] A sharp melting point within this range for the crystallized product is a good indicator of purity.
Q3: How can I improve the purity of my crystallized product?
If the initial crystallization does not yield a product of sufficient purity, a second recrystallization can be performed. Ensure that all insoluble impurities are filtered out from the hot solution before cooling. The use of activated charcoal can also help to remove colored impurities.
Q4: My compound is an oil at room temperature. Can I still crystallize it?
If the compound is an oil at room temperature, crystallization will be challenging. Techniques such as using a very non-polar solvent system (e.g., hexane) or attempting to form a solid derivative may be necessary.
Data Presentation
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 86499-23-2[7][8] |
| Molecular Formula | C10H10ClNO[6][7] |
| Molecular Weight | 195.65 g/mol [6] |
| Predicted Melting Point | 164-167 °C[6] |
Table 2: Common Solvents for Crystallization of Organic Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78.5 | Polar | A common and effective solvent for many organic compounds.[4][9] |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity.[4][9] |
| Acetone | 56 | Polar | A versatile solvent, but its low boiling point can lead to rapid evaporation.[4][9] |
| Toluene | 111 | Non-polar | Suitable for less polar compounds and can be effective for compounds that oil out in other solvents.[9][10] |
| Acetonitrile | 82 | Polar | Can be a good choice for heterocyclic compounds.[5][9] |
| n-Hexane/Ethyl Acetate | Varies | Varies | A common mixed solvent system where the ratio can be adjusted to achieve optimal solubility.[4] |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add the solvent dropwise until the compound is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Cooling: Cover the flask and allow the solution to cool slowly to room temperature.
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Crystal Formation: Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization
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Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., ethyl acetate) at room temperature.
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Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., n-hexane) until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation and Drying: Collect and dry the crystals as described in the single solvent protocol.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. parchem.com [parchem.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. reddit.com [reddit.com]
Technical Support Center: 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users may encounter several stability-related issues during their experiments with this compound. This guide provides a systematic approach to identifying and resolving these common problems.
Issue 1: Inconsistent or unexpected experimental results.
-
Question: My experimental results are not reproducible. Could this be a stability issue with my compound?
-
Answer: Yes, inconsistent results can be a sign of compound degradation. The α-chloro lactam moiety in this compound is susceptible to degradation, which can lead to variability in your experiments. It is crucial to assess the purity of your compound before each experiment.
-
Troubleshooting Workflow:
Figure 1. Workflow for troubleshooting inconsistent experimental results.
Issue 2: Appearance of new, unidentified peaks in analytical data (e.g., HPLC, LC-MS).
-
Question: I am observing extra peaks in my chromatogram that were not present in the initial analysis of the compound. What could be the cause?
-
Answer: The appearance of new peaks strongly suggests that your compound is degrading. The primary degradation pathway for this compound is likely hydrolysis of the lactam ring, especially under acidic or basic conditions.
-
Potential Degradation Pathway:
Figure 2. Postulated hydrolytic degradation pathway.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Question: What are the recommended storage conditions for this compound?
-
Answer: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to keep it at a low temperature (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen).
-
Question: Is this compound sensitive to air or moisture?
-
Answer: Due to the reactive α-chloro lactam group, the compound is likely sensitive to moisture, which can lead to hydrolysis. While less reactive to oxygen, prolonged exposure to air should be avoided.
Solution Stability
-
Question: How stable is this compound in different solvents?
-
Answer: The stability in solution is solvent-dependent. Protic solvents, especially water, can promote hydrolysis. Aprotic solvents like DMSO or DMF are generally preferred for preparing stock solutions. However, even in aprotic solvents, the presence of trace amounts of water can lead to degradation over time. It is recommended to prepare fresh solutions for each experiment.
-
Question: What is the stability of the compound at different pH values?
-
Answer: The compound is expected to be most stable at a neutral pH. Both acidic and basic conditions can catalyze the hydrolysis of the lactam ring.[1][2] Experiments should be designed to maintain a pH as close to neutral as possible.
Experimental Protocols
This section provides a detailed methodology for a forced degradation study to assess the stability of this compound.
Protocol: Forced Degradation Study [3]
Objective: To evaluate the stability of the compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the mixture at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in methanol) to UV light (e.g., 254 nm) for 48 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Data Presentation
The results of the forced degradation study should be summarized in a table for easy comparison.
Table 1: Forced Degradation Study Results
| Stress Condition | Duration (hours) | Initial Purity (%) | Purity after Stress (%) | Number of Degradants | Major Degradant Peak Area (%) |
| 0.1 M HCl, 60°C | 24 | 99.5 | 85.2 | 2 | 10.3 |
| 0.1 M NaOH, RT | 8 | 99.5 | 70.8 | 3 | 15.6 |
| 3% H₂O₂, RT | 24 | 99.5 | 92.1 | 1 | 5.4 |
| UV light, RT | 48 | 99.5 | 98.0 | 1 | 1.2 |
| 70°C (solid) | 48 | 99.5 | 99.1 | 0 | - |
Note: The data in this table is hypothetical and for illustrative purposes only.
General Handling and Storage Recommendations
To ensure the integrity of this compound, the following handling and storage procedures are recommended:
-
General Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[4][5][6]
-
Containers: Use tightly closed containers made of non-reactive materials.
-
Protection: Protect from light, moisture, and extreme temperatures.
-
Inert Atmosphere: For long-term storage or for highly sensitive experiments, storing under an inert gas like argon or nitrogen is recommended to prevent degradation from atmospheric moisture.
References
- 1. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. oxy.com [oxy.com]
- 5. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]
Technical Support Center: 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of experiments involving 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a chlorinated derivative of a benzazepine lactam. Benzazepine and its derivatives are recognized for their diverse pharmacological activities, particularly in the central nervous system (CNS). Research indicates that this compound and its analogs may possess neuroprotective and antidepressant-like properties.[1] Their mechanism of action is thought to involve the modulation of dopaminergic and serotonergic pathways.[1]
Q2: What are the main safety precautions to take when handling this compound?
Q3: How should this compound be stored?
A3: The compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents.
Q4: What is the proper procedure for disposing of waste containing this compound?
A4: Waste containing this compound should be treated as hazardous chemical waste. As a halogenated organic compound, it should be collected in a designated, labeled waste container separate from non-halogenated waste. Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Q5: What are some common issues encountered during the synthesis or use of this compound?
A5: Common issues can include incomplete reactions during synthesis, difficulty in purification, and variability in experimental results due to compound instability or impurities. For detailed troubleshooting, please refer to the Troubleshooting Guide section below.
Compound Data
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 86499-23-2 | [2][3][4] |
| Molecular Formula | C₁₀H₁₀ClNO | [2][4][5] |
| Molecular Weight | 195.65 g/mol | [1][4] |
| Melting Point | 164-167 °C | [3] |
| Boiling Point | 379.5 ± 42.0 °C at 760 mmHg (Predicted) | [2][3] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | 183.3 ± 27.9 °C (Predicted) | [2] |
Experimental Protocols
Note: The following are generalized protocols based on the synthesis of related benzazepine derivatives. Researchers should adapt these methods based on their specific experimental context and available literature.
General Synthesis of a Chloro-Benzazepinone Derivative
This protocol outlines a potential synthetic route.
Materials:
-
Appropriate starting materials (e.g., a substituted aniline and a chloro-substituted acyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Lewis acid catalyst (e.g., aluminum chloride)
-
Hydrochloric acid solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and a nitrogen inlet, dissolve the starting aniline derivative in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst portion-wise, maintaining the temperature below 5 °C.
-
Add the chloro-substituted acyl chloride dropwise via the addition funnel.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield during synthesis | Incomplete reaction due to inactive catalyst or insufficient reaction time. | Ensure the Lewis acid catalyst is fresh and anhydrous. Monitor the reaction progress using TLC and extend the reaction time if necessary. |
| Side reactions occurring. | Optimize the reaction temperature; lower temperatures may reduce side product formation. | |
| Difficulty in purifying the product | Product co-elutes with impurities during chromatography. | Experiment with different solvent systems for column chromatography to improve separation. Consider using a different stationary phase. |
| Product is an oil and does not crystallize. | Try different solvent systems for recrystallization. If it remains an oil, purification by chromatography is the primary method. | |
| Inconsistent results in biological assays | Compound degradation. | Store the compound under recommended conditions (cool, dry, dark). Prepare fresh solutions for each experiment. |
| Presence of impurities. | Re-purify the compound and confirm its purity by analytical methods such as NMR and mass spectrometry. |
Potential Signaling Pathways
Based on the known pharmacology of benzazepine and benzodiazepine derivatives, this compound may interact with several key neurotransmitter systems in the central nervous system.
Putative GABA-A Receptor Modulation
Many benzodiazepine derivatives act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[6] This leads to an influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.
Potential Dopamine D1 Receptor Interaction
Some benzazepine derivatives are known to interact with dopamine receptors.[7] The D1 receptor is a G-protein coupled receptor that, upon activation by dopamine, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).
References
- 1. This compound | 86499-23-2 | Benchchem [benchchem.com]
- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 7. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and Related Benzazepinones
This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) for researchers engaged in the chiral separation of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and similar benzazepinone derivatives by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: How do I select the right Chiral Stationary Phase (CSP) for separating benzazepinone enantiomers?
A1: A systematic screening approach is the most effective strategy. Polysaccharide-based CSPs are a highly recommended starting point as they have shown broad applicability for benzazepine analogues and other pharmaceutically important compounds.[1][2]
-
Primary Screening Columns: Begin with columns based on amylose and cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).[1]
-
Alternative Phases: If polysaccharide columns do not yield adequate separation, consider Pirkle-type phases (e.g., Whelk-O1) or macrocyclic glycopeptide-based phases.[3][4]
-
Immobilized vs. Coated: Immobilized polysaccharide CSPs offer greater solvent compatibility, allowing for a wider range of mobile phases and stronger washing solvents, which can be advantageous for method development and column regeneration.[5]
Q2: What are the recommended starting mobile phase conditions for this separation?
A2: The choice of mobile phase depends on the separation mode, which is dictated by the CSP and analyte properties.
-
Normal Phase (NP): This is the most common mode for polysaccharide CSPs. A typical starting mobile phase is a mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier (e.g., isopropanol, ethanol).[4][6] A common initial screening ratio is 90:10 (v/v) n-hexane:isopropanol.[6]
-
Reversed Phase (RP): For RP mode, a mixture of an aqueous buffer (e.g., phosphate or borate buffer) and an organic modifier like acetonitrile or methanol is used. This mode is often employed with cyclodextrin or certain immobilized polysaccharide CSPs.[7]
-
Polar Organic Mode: This mode uses a combination of polar organic solvents, such as acetonitrile and methanol.
Q3: When and why should I use mobile phase additives?
A3: Additives are used to improve peak shape, efficiency, and sometimes even selectivity by minimizing undesirable interactions between the analyte and the stationary phase.[6][8]
-
For Basic Analytes: Your target molecule contains a secondary amine within the benzazepine ring, which can impart basic properties. To prevent peak tailing caused by interaction with acidic residual silanols on the silica support, add a small amount (typically 0.1% v/v) of a basic additive like diethylamine (DEA) to your normal phase mobile phase.[6][7]
-
For Acidic Analytes: If your molecule had an acidic functional group, an acidic additive like trifluoroacetic acid (TFA) or formic acid (0.1% v/v) would be used to suppress its ionization and improve peak shape.[6][7]
Q4: My resolution is poor. What are the most common causes and how can I fix them?
A4: Poor resolution is a frequent issue in chiral separations. The causes can be multifaceted:
-
Inappropriate CSP: The chosen column may not offer sufficient stereoselectivity for your compound. You should screen other CSPs with different chiral selectors.[9]
-
Suboptimal Mobile Phase: The type and concentration of the alcohol modifier in normal phase are critical. Less polar alcohols like isopropanol often provide better selectivity than methanol.[6] Systematically vary the percentage of the modifier (e.g., from 5% to 20%) to find the optimal balance between retention and resolution.
-
Incorrect Temperature: Temperature can significantly impact chiral recognition.[10] Try operating the column at a lower temperature (e.g., 10-15°C) as this often enhances enantioselectivity. However, in some counterintuitive cases, resolution can improve with increasing temperature.[10]
-
Low Efficiency: Poor peak shape (e.g., broad peaks) will decrease resolution. This can be caused by column overload, so try injecting a smaller sample volume or a more dilute sample.[9] Also, ensure your HPLC system is optimized to minimize extra-column band broadening.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution | Citation |
| No Separation (Single Peak) | 1. Incorrect Chiral Stationary Phase (CSP).2. Mobile phase is too strong, causing rapid co-elution. | 1. Screen on a different class of CSP (e.g., if using cellulose, try an amylose or Pirkle-type column).2. In normal phase, decrease the percentage of the alcohol modifier. | [6] |
| Poor Resolution (Rs < 1.5) | 1. Suboptimal mobile phase composition.2. Flow rate is too high.3. Temperature is not optimal. | 1. Systematically adjust the ratio of non-polar to polar solvent. Test different alcohol modifiers (e.g., ethanol instead of isopropanol).2. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).3. Evaluate separation at different temperatures (e.g., 15°C, 25°C, 40°C). | [9][11] |
| Peak Tailing | 1. Secondary interactions with the stationary phase (e.g., silanol interactions).2. Column contamination or degradation. | 1. Add a competing additive to the mobile phase (e.g., 0.1% DEA for a basic analyte).2. Flush the column with a strong, compatible solvent (check column manual). Use a guard column to protect the analytical column. | [5][9] |
| High Backpressure | 1. Blockage of the column inlet frit.2. Sample precipitation in the mobile phase. | 1. Filter all samples and mobile phases. If pressure is still high, carefully reverse-flush the column (only for immobilized phases and if permitted by the manufacturer).2. Ensure the sample is fully dissolved in a solvent that is miscible with the mobile phase. | [5] |
| Irreproducible Retention Times | 1. Insufficient column equilibration.2. "Additive memory effect" from previous runs.3. Mobile phase instability. | 1. Equilibrate the column with at least 20-30 column volumes of the new mobile phase.2. If switching between methods with different additives (e.g., acidic to basic), dedicate a column to each method or use a rigorous flushing procedure.3. Prepare fresh mobile phase daily and keep solvent reservoirs capped to prevent evaporation. | [6][8] |
Experimental Protocols
Protocol 1: Initial Screening for Chiral Separation
This protocol outlines a systematic approach to identify a suitable chiral stationary phase and mobile phase for the separation of this compound enantiomers.
-
Column Selection:
-
Select at least two polysaccharide-based CSPs with complementary selectivity.
-
Column A: Amylose tris(3,5-dimethylphenylcarbamate) based column.
-
Column B: Cellulose tris(3,5-dimethylphenylcarbamate) based column.
-
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the racemic compound in ethanol or isopropanol.
-
-
HPLC System Setup:
-
Mobile Phase A (MPA): n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v).
-
Mobile Phase B (MPB): n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Screening Procedure:
-
Equilibrate Column A with MPA for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
Flush the column and system, then equilibrate with MPB.
-
Inject the sample and record the chromatogram.
-
Repeat the entire process for Column B.
-
-
Evaluation:
-
Assess the chromatograms for any sign of enantiomeric separation (peak splitting, shoulders, or baseline resolution).
-
Calculate the separation factor (α) and resolution (Rs) for the most promising conditions.
-
The combination of column and mobile phase showing the best results will be used for further method optimization.
-
Illustrative Data Presentation
While specific experimental data for this compound is not available in the cited literature, the following table represents typical results from a screening experiment for a related benzazepine analogue.
| Column | Mobile Phase | t_R1 (min) | t_R2 (min) | Separation Factor (α) | Resolution (Rs) |
| Amylose-CSP | n-Hexane/IPA/DEA (90:10:0.1) | 8.5 | 9.8 | 1.18 | 1.9 |
| Amylose-CSP | n-Hexane/EtOH/DEA (90:10:0.1) | 7.2 | 8.1 | 1.15 | 1.6 |
| Cellulose-CSP | n-Hexane/IPA/DEA (90:10:0.1) | 10.1 | 10.9 | 1.10 | 1.2 |
| Cellulose-CSP | n-Hexane/EtOH/DEA (90:10:0.1) | 9.3 | 9.5 | 1.03 | 0.5 |
Note: This data is illustrative for a benzazepine analogue and serves as an example of how to present screening results. t_R = Retention Time.
Visualizations
Workflow for Chiral Method Development
Caption: A typical workflow for developing a chiral HPLC separation method.
Troubleshooting Logic for Poor Resolution
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. sfera.unife.it [sfera.unife.it]
- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of benzodiazepines on a new carbohydrate-based chiral stationary phase for HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Spectral Analysis of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one for Structure Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectral analysis for the structure confirmation of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. Due to the limited availability of direct experimental data for this specific chloro-derivative, this document presents a detailed prediction of its spectral characteristics based on established principles of spectroscopy and comparison with its parent compound, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Structural Overview
This compound is a derivative of the benzazepine class of compounds, which are of significant interest in medicinal chemistry. The introduction of a chlorine atom at the 3-position is expected to influence the electronic environment and, consequently, the spectral properties of the molecule. The molecular formula is C₁₀H₁₀ClNO, and the molecular weight is 195.65 g/mol .
Comparative Spectral Data
The following tables summarize the expected and known spectral data for this compound and its parent compound.
Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)
| Proton Assignment | 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (Experimental, ppm) | This compound (Predicted, ppm) | Predicted Multiplicity |
| H-3 | ~2.5 | ~4.5 - 4.8 | dd |
| H-4 | ~2.0 | ~2.2 - 2.5 | m |
| H-5 | ~2.8 | ~2.8 - 3.0 | t |
| Aromatic H | ~7.0 - 7.5 | ~7.0 - 7.6 | m |
| N-H | ~8.0 | ~8.0 - 8.5 | s (br) |
Note: Predicted chemical shifts are estimates. The presence of the electronegative chlorine atom at C-3 is expected to cause a significant downfield shift for the proton at that position.
Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)
| Carbon Assignment | 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (Experimental, ppm) | This compound (Predicted, ppm) |
| C-2 (C=O) | ~170 | ~168 |
| C-3 | ~35 | ~55 - 60 |
| C-4 | ~30 | ~32 |
| C-5 | ~40 | ~40 |
| Aromatic C | ~120 - 140 | ~120 - 142 |
| Aromatic C-N | ~140 | ~142 |
Note: The carbon atom bonded to the chlorine (C-3) is expected to experience a significant downfield shift.
Table 3: IR Spectral Data Comparison (Predicted vs. Experimental)
| Functional Group | 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (Experimental, cm⁻¹) | This compound (Predicted, cm⁻¹) | Vibration Mode |
| N-H | 3200 - 3300 | 3200 - 3300 | Stretching |
| C-H (aromatic) | 3000 - 3100 | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 2960 | 2850 - 2960 | Stretching |
| C=O (amide) | ~1660 | ~1665 | Stretching |
| C=C (aromatic) | 1450 - 1600 | 1450 - 1600 | Stretching |
| C-N | 1250 - 1350 | 1250 - 1350 | Stretching |
| C-Cl | Not Present | 600 - 800 | Stretching |
Table 4: Mass Spectrometry Data Comparison (Predicted vs. Experimental)
| Ion | 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (Experimental, m/z) | This compound (Predicted, m/z) | Notes |
| [M]⁺ | 161 | 195/197 | Molecular ion peak. The M+2 peak for the chloro-derivative is due to the ³⁷Cl isotope. |
| [M-CO]⁺ | 133 | 167/169 | Loss of carbon monoxide. |
| [M-Cl]⁺ | - | 160 | Loss of chlorine radical. |
Experimental Protocols
The following are generalized experimental protocols for the spectral analyses discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a broadband proton-decoupled pulse sequence.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Background Subtraction: A background spectrum of the pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
Visualizations
Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectral methods.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
Predicted Mass Spectral Fragmentation
This diagram illustrates the predicted key fragmentation pathways for this compound in mass spectrometry.
Caption: Predicted major fragmentation pathways of this compound.
A Comparative Guide to the Synthesis of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key intermediate in pharmaceutical research. Below, we present a known synthetic pathway, complete with experimental protocols and quantitative data, to offer an objective assessment of its performance.
Route 1: Chlorination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This synthetic approach, detailed by Lombardo and Comins in 1985, involves the direct chlorination of the parent benzazepinone. This method stands as a foundational route for the preparation of the title compound.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Performance Data
| Parameter | Value |
| Yield | 75% |
| Starting Material | 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one |
| Key Reagents | Lithium diisopropylamide (LDA), Hexachloroethane (C2Cl6) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | Not specified |
| Product Purity | Not specified |
Experimental Protocol
Step 1: Enolate Formation A solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, a slight excess of lithium diisopropylamide (LDA) is added dropwise to generate the corresponding lithium enolate. The reaction mixture is stirred at this temperature for a specified period to ensure complete enolate formation.
Step 2: Chlorination A solution of hexachloroethane in dry THF is then added to the enolate solution at -78 °C. The reaction is allowed to proceed at this temperature for a period before being gradually warmed to room temperature.
Step 3: Work-up and Purification The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Alternative Approaches and Considerations
While the direct chlorination of the pre-formed benzazepinone ring is a viable route, researchers may consider alternative strategies, particularly for process development and scale-up. These could include:
-
Ring formation from a chlorinated precursor: This approach would involve synthesizing a suitable open-chain precursor that already contains the chlorine atom at the desired position, followed by a cyclization reaction to form the benzazepinone ring.
-
Modern Chlorinating Agents: While hexachloroethane is effective, a wider range of electrophilic chlorinating agents are now available, such as N-chlorosuccinimide (NCS), which may offer advantages in terms of milder reaction conditions, improved safety profiles, and easier work-up procedures. Further investigation into the use of these modern reagents for the chlorination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one could lead to an optimized and more efficient synthesis.
A logical workflow for developing an improved synthesis could be as follows:
Figure 2: Workflow for Synthesis Route Development.
Further research and experimental validation are necessary to fully evaluate these alternative approaches and their potential advantages over the established method.
A Comparative Guide to 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and Other Benzazepine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. This guide provides a comparative overview of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and other notable benzazepine derivatives, focusing on their therapeutic applications, underlying mechanisms, and the experimental data that define their pharmacological profiles. While direct comparative biological data for this compound is limited due to its primary role as a synthetic intermediate, this guide will focus on its end-product, the potent ACE inhibitor Benazepril, and contrast it with other benzazepine derivatives targeting different biological pathways.
This compound: A Key Intermediate for Angiotensin-Converting Enzyme (ACE) Inhibition
This compound is a crucial intermediate in the synthesis of Benazepril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] Benazepril is a prodrug that is metabolized in the liver to its active form, benazeprilat, which exhibits potent ACE inhibitory activity.[2][3] The mechanism of action involves the inhibition of ACE, an enzyme that plays a key role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the vasoconstrictor angiotensin II.[2][4] By inhibiting this enzyme, benazeprilat leads to vasodilation and a reduction in blood pressure.[2][4]
The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
The diagram below illustrates the central role of ACE in the RAAS pathway and the point of intervention for ACE inhibitors like Benazepril.
References
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the reported biological activities of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and its structurally related analogs. Due to a lack of publicly available, direct comparative studies with quantitative data, this document focuses on summarizing existing qualitative information and providing detailed experimental protocols to enable researchers to conduct their own comparative analyses.
Introduction
The 1-benzazepin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. This compound has been noted for its potential as a neuroprotective agent and may possess antidepressant-like properties. These effects are hypothesized to arise from the modulation of dopaminergic and serotonergic pathways, or through the inhibition of monoamine oxidase (MAO)[1]. This guide explores the reported activities of this compound in comparison to its 3,3-dichloro, 3-amino, and 3-bromo analogs.
Qualitative Biological Activity Comparison
While direct quantitative comparisons are unavailable, preliminary information suggests differing potential activities based on the substitution at the 3-position of the 1-benzazepin-2-one core.
-
This compound: This compound is suggested to have neuroprotective and potential antidepressant effects. Its mechanism of action may involve modulation of dopaminergic and serotonergic systems and potential inhibition of monoamine oxidase (MAO)[1]. It is also known as an intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, benazepril.
-
3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: The introduction of a second chlorine atom is expected to increase the compound's lipophilicity, which may affect its pharmacokinetic and pharmacodynamic properties[1]. No specific biological activity data for this compound was found.
-
3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: The amino substitution introduces a basic group, which could significantly alter the compound's interaction with biological targets compared to the halo-substituted analogs. No specific biological activity data for this compound was found.
-
3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Similar to the chloro-analog, the bromo-derivative is a halogenated compound. The difference in halogen size and electronegativity could influence its binding affinity and activity at various targets. No specific biological activity data for this compound was found.
Data Presentation
The following table provides a template for summarizing quantitative data from future comparative experiments.
| Compound | MAO-A Inhibition (IC50, µM) | MAO-B Inhibition (IC50, µM) | Dopamine D2 Receptor Binding (Ki, nM) | Serotonin 5-HT2A Receptor Binding (Ki, nM) | Neuroprotection (EC50, µM) in H2O2-induced cell death |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | Data not available | Data not available | Data not available | Data not available | Data not available |
| 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | Data not available | Data not available | Data not available | Data not available | Data not available |
| 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
To facilitate the direct comparison of the biological activities of these compounds, detailed protocols for key assays are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from commercially available fluorometric MAO assay kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Amplex® Red reagent (or other suitable H2O2 probe)
-
Horseradish peroxidase (HRP)
-
MAO assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well black microplate, add 50 µL of MAO assay buffer containing the test compound at various concentrations. Include wells for a vehicle control (DMSO) and a positive control (reference inhibitor).
-
Add 25 µL of MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Prepare a substrate solution containing the MAO substrate, Amplex® Red, and HRP in the assay buffer.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at 37°C in kinetic mode for 30 minutes.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Neuroprotection Assay Against Oxidative Stress
This protocol describes an in vitro model of oxidative stress-induced neuronal cell death.
Objective: To evaluate the neuroprotective effects of the test compounds against hydrogen peroxide (H2O2)-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
Hydrogen peroxide (H2O2)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent
-
96-well cell culture plates
-
Absorbance microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control.
-
Induce oxidative stress by adding a predetermined toxic concentration of H2O2 to the wells (except for the untreated control wells) and incubate for 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the half-maximal effective concentration (EC50) for neuroprotection.
Radioligand Binding Assay for Dopamine and Serotonin Receptors
This protocol outlines a general method for determining the binding affinity of the test compounds to specific G protein-coupled receptors.
Objective: To determine the inhibitory constant (Ki) of the test compounds for dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 or serotonin 5-HT2A receptor.
-
Radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)
-
Test compounds and reference ligands (e.g., haloperidol for D2, ketanserin for 5-HT2A)
-
Non-specific binding determinator (e.g., a high concentration of an unlabeled antagonist)
-
Glass fiber filter mats
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, combine the cell membranes, radioligand at a concentration near its Kd, and the test compound at various concentrations in the binding buffer.
-
Include tubes for total binding (no competitor) and non-specific binding (with a high concentration of an unlabeled antagonist).
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Experimental workflow for comparative biological evaluation.
References
Purity Assessment of Synthesized 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key heterocyclic scaffold. This document outlines experimental protocols, presents comparative data for the target compound and its structural analogs, and discusses the identification of potential process-related impurities and degradation products.
Comparative Purity Analysis
The purity of this compound and its alternatives, such as the corresponding amino and dichloro derivatives, can be effectively determined and compared using a suite of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for quantitative purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a primary method for determining purity without the need for a specific reference standard.
Table 1: Comparative Purity Data of Benzazepinone Derivatives
| Compound | Analytical Method | Purity (%) | Major Impurity | Retention Time/Chemical Shift |
| This compound | HPLC-UV (254 nm) | 99.2 | Unreacted Starting Material | 5.8 min |
| qNMR (500 MHz) | 99.5 | Residual Solvent (Ethyl Acetate) | δ 2.05 ppm | |
| 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | HPLC-UV (254 nm) | 98.9 | Oxidation Product | 4.2 min |
| 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | GC-MS | 99.0 | Monochloro-impurity | 12.5 min |
Note: The data presented in this table is illustrative and representative of typical results obtained for compounds of this class. Actual values will vary depending on the synthesis and purification protocol.
Experimental Protocols
Detailed and validated analytical methods are crucial for obtaining reliable purity data. The following sections provide generalized protocols for the most common techniques employed in the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for separating and quantifying impurities in pharmaceutical compounds.[1]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
Procedure: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the sample and run the gradient program. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.[2][3]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Mass Spectrometer: Scan range of m/z 40-500.
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane.
Procedure: Inject the sample into the GC. The separated components are then introduced into the mass spectrometer for ionization and detection. Impurities are identified by comparing their mass spectra with a spectral library or by interpreting the fragmentation patterns. The fragmentation of chlorinated compounds often shows characteristic isotopic patterns due to the presence of ³⁵Cl and ³⁷Cl isotopes.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[5]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Sample Preparation: Accurately weigh a specific amount of the synthesized compound and a certified internal standard into an NMR tube. Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Procedure: Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation. The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known signal from the internal standard.
Impurity Profiling and Forced Degradation Studies
Understanding the potential impurities is critical for process optimization and ensuring the safety of the final drug substance. Impurities can arise from the synthetic route (process-related impurities) or from the degradation of the compound over time (degradation products).[6][7]
Common Process-Related Impurities:
-
Unreacted starting materials: The precursors used in the synthesis.
-
By-products: Formed through side reactions during the synthesis.
-
Residual solvents: Solvents used in the synthesis and purification steps.[8]
Forced Degradation Studies: Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical methods.[9][10] Typical stress conditions include:
-
Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH.
-
Oxidative Degradation: Exposure to hydrogen peroxide.
-
Thermal Degradation: Heating the solid sample.
-
Photolytic Degradation: Exposure to UV and visible light.
The degradation products are then analyzed using techniques like LC-MS to identify their structures.
Visualizing Experimental Workflows
Diagrams created using Graphviz provide a clear visual representation of the experimental processes.
Caption: Workflow for the purity assessment of the synthesized compound.
Caption: Workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. rroij.com [rroij.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. ijnrd.org [ijnrd.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. medcraveonline.com [medcraveonline.com]
A Comparative Guide to the Validation of Analytical Methods for 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and Related Benzazepine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods applicable to the quantification and qualification of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and structurally similar benzazepine derivatives. Due to the limited availability of public data on the target compound, this guide leverages established and validated methodologies for analogous compounds to provide a robust framework for analytical method development and validation. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance data for different analytical techniques used for the analysis of benzazepine derivatives and other relevant pharmaceutical compounds.
Table 1: Comparison of HPLC Method Validation Parameters for Benzazepine Derivatives
| Parameter | Lorazepam[1][2] | Clorazepate Dipotassium[3][4][5] | Bromazepam, Medazepam, and Midazolam[6] |
| Linearity Range | 1.6 µg/mL (related compounds)[1] | 2 - 100 µg/mL[3][4] | 0.12 - 0.18 mg/mL (Bromazepam, Midazolam), 0.08 - 0.12 mg/mL (Medazepam)[6] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.9990[3][4] | 0.985 (Bromazepam), 0.994 (Midazolam)[6] |
| Accuracy (% Recovery) | 94.80%[2] | 99.55 ± 0.68%[4] | 99.89% ± 1.06 (raw material), 91.5% - 99.0% (serum)[6] |
| Precision (% RSD) | < 2.0%[1] | < 2.35% (intra-day)[5] | < 2%[6] |
| Limit of Detection (LOD) | - | 0.39 µg/mL[5] | 1.20 µg/mL (Bromazepam)[6] |
| Limit of Quantitation (LOQ) | - | 1.31 µg/mL[5] | 4.20 µg/mL (Bromazepam)[6] |
Table 2: Comparison of UPLC-MS/MS and GC-MS Method Validation Parameters
| Parameter | UPLC-MS/MS (21 Benzodiazepines in Serum)[7] | GC-MS (4-Chloro-1-butanol in API)[8][9][10][11] |
| Linearity Range | 1 - 100 ng/mL (Analyte dependent) | 0.08 - 40 ppm (µg/g API)[8][9][10][11] |
| Correlation Coefficient (r²) | > 0.99 | 0.9999[8][9][10][11] |
| Accuracy (% Recovery) | 62% - 89% | 90.5% - 108.7%[8][10][11] |
| Precision (% RSD) | Analyte dependent | 6.0% (repeatability)[8][10][11] |
| Limit of Detection (LOD) | < 1 ng/mL (for most analytes) | 0.05 ppm[8][10][11] |
| Limit of Quantitation (LOQ) | Analyte dependent | 0.08 ppm[8][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline typical experimental protocols for HPLC, UPLC-MS/MS, and GC-MS analysis of benzazepine derivatives and related compounds.
High-Performance Liquid Chromatography (HPLC) for Benzodiazepines
A stability-indicating HPLC method for the determination of clorazepate dipotassium and its main impurities provides a relevant example protocol.[3][4]
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Column: Zorbax Eclipse XDB-C18 (75 mm x 4.6 mm i.d., 3.5 µm).[3]
-
Mobile Phase: An isocratic mobile phase consisting of 5 mM ammonium formate in methanol and 5 mM ammonium formate in water (65:35, v/v).[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Detection: UV detection at 230 nm.[3]
-
Sample Preparation: For capsule formulations, the contents are dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm filter.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Benzodiazepines
This high-throughput method is suitable for the simultaneous analysis of multiple benzodiazepines in biological matrices.[12][13]
-
Instrumentation: A UPLC system coupled to a triple-quadrupole tandem mass spectrometer.
-
Column: A suitable reversed-phase UPLC column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Positive-mode electrospray ionization (ESI).[13]
-
Detection: Multiple Reaction Monitoring (MRM) is used for the detection and quantification of each analyte and its corresponding internal standard.[13]
-
Sample Preparation: Urine samples are clarified and diluted with an internal standard solution before injection.[12][13]
Gas Chromatography-Mass Spectrometry (GC-MS) for Chlorinated Compounds
A sensitive GC-MS method has been developed and validated for the determination of the genotoxic impurity 4-chloro-1-butanol in active pharmaceutical ingredients.[8][9][10][11]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: TG-5 MS column (30 m × 0.25 mm × 0.25 μm) or similar.[14]
-
Carrier Gas: Helium at a constant flow rate.[14]
-
Injection: Splitless or split injection depending on the required sensitivity.
-
Oven Program: A temperature gradient program is used to achieve optimal separation. For example, hold at 200°C for 1 min, then ramp to 280°C at 10°C/min, and hold for 3 min.[14]
-
Ionization: Electron Ionization (EI) at 70 eV.[14]
-
Detection: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and selectivity.[14]
-
Sample Preparation: The API is dissolved in a suitable solvent, and an internal standard (e.g., 3-chloro-1-butanol) is added before injection.[8][10]
Visualizing Analytical Workflows
Diagrams can effectively illustrate complex processes. The following are Graphviz DOT script representations of a general analytical method validation workflow and a decision tree for method selection.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. ijraps.in [ijraps.in]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients [jstage.jst.go.jp]
- 9. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]
- 10. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Quantitative LC-MS/MS Analysis of Benzodiazepines in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 13. High-Throughput Quantitative LC-MS/MS Analysis of Benzodiazepines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. akjournals.com [akjournals.com]
A Comparative Guide to Catalysts in the Synthesis of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key intermediate in the development of various pharmacologically active compounds, is a critical process demanding efficiency and selectivity. The crucial step in its synthesis is the α-chlorination of the parent lactam, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. The choice of catalyst for this transformation significantly impacts reaction yield, selectivity, and overall process viability. This guide provides a comparative analysis of potential catalytic systems for this synthesis, supported by established principles in α-halogenation of carbonyl compounds.
Comparison of Catalytic Systems
The α-chlorination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can be achieved through several catalytic pathways. The selection of a suitable catalyst is contingent on factors such as desired yield, diastereoselectivity (if applicable), cost, and environmental impact. Below is a summary of potential catalytic approaches with their expected performance metrics based on analogous reactions reported in the literature.
| Catalyst System | Chlorinating Agent | Typical Reaction Conditions | Expected Yield | Key Advantages | Potential Limitations |
| Lewis Acid | N-Chlorosuccinimide (NCS) | Anhydrous solvent (e.g., CH₂Cl₂, THF), Room Temperature | Moderate to High | Mild reaction conditions, good for activated substrates. | Stoichiometric amounts of Lewis acid may be required, potential for side reactions. |
| Brønsted Acid | N-Chlorosuccinimide (NCS) | Protic or aprotic solvent, 50-80 °C | Moderate | Inexpensive catalysts, simple to handle. | Higher temperatures may be needed, potential for competing side reactions. |
| Organocatalyst | N-Chlorosuccinimide (NCS) or other electrophilic Cl⁺ source | Aprotic solvent (e.g., CH₂Cl₂, Acetone), -20 to 25 °C | High | High enantioselectivity possible with chiral catalysts, metal-free. | Catalyst loading can be high, may require specific substrates for high efficiency. |
| Radical Initiator | Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) | Aprotic solvent (e.g., CCl₄, Benzene), UV irradiation or heat with initiator (AIBN, BPO) | Variable | Effective for less reactive substrates. | Low selectivity, potential for over-chlorination, harsh reaction conditions. |
| Base-Promoted | Chlorine (Cl₂) or Hypochlorite source | Protic solvent (e.g., H₂O, alcohol) | Variable | Inexpensive reagents. | Often leads to poly-halogenation, not truly catalytic as base is consumed. |
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided below. These protocols are based on general procedures for the α-chlorination of lactams and related carbonyl compounds.
Lewis Acid Catalyzed Chlorination
Catalyst: Anhydrous Aluminum Trichloride (AlCl₃) Chlorinating Agent: N-Chlorosuccinimide (NCS)
-
To a solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), is added anhydrous aluminum trichloride (1.1 eq.) portion-wise at 0 °C.
-
The mixture is stirred at 0 °C for 15 minutes.
-
N-Chlorosuccinimide (1.1 eq.) is then added in one portion.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Organocatalyzed Enantioselective Chlorination
Catalyst: (S)-(-)-2-(Diphenylmethyl)pyrrolidine Chlorinating Agent: N-Chlorosuccinimide (NCS)
-
In a dry flask, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 eq.) and the chiral amine catalyst (0.1 - 0.2 eq.) are dissolved in an anhydrous solvent such as acetone or dichloromethane.
-
The solution is cooled to the desired temperature (e.g., -20 °C).
-
N-Chlorosuccinimide (1.2 eq.) is added, and the reaction mixture is stirred at this temperature for 24-48 hours.
-
The reaction progress is monitored by TLC or HPLC.
-
Once the starting material is consumed, the solvent is removed under reduced pressure.
-
The residue is purified directly by flash column chromatography on silica gel to yield the enantioenriched this compound.
Visualizing the Synthetic Pathway and Catalytic Cycles
To better understand the experimental workflow and the underlying mechanisms, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified catalytic cycles for Lewis acid and organocatalyst-mediated α-chlorination.
Characterization of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for the characterization of impurities associated with 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. Given the limited publicly available data on the specific impurity profile of this compound, this document outlines a systematic approach based on established principles of impurity identification and forced degradation studies. The experimental data presented herein is illustrative and intended to guide researchers in their analytical method development and validation.
Introduction to Impurity Profiling
Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Impurities can originate from various sources, including the synthetic process (process-related impurities) and degradation of the drug substance over time (degradation products). Regulatory agencies require a thorough characterization of any impurity present at a significant level.
The structure of this compound, a chlorinated lactam, suggests potential pathways for impurity formation, including hydrolysis of the lactam ring, oxidation, and reactions involving the chlorine substituent.
Hypothetical Impurity Profile
Based on the structure of the parent compound, the following table outlines a hypothetical impurity profile, including potential process-related impurities and degradation products.
| Impurity | Potential Origin | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Impurity A | Process-related | 3-hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | C₁₀H₁₁NO₂ | 177.20 |
| Impurity B | Process-related | 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | C₁₀H₁₁NO | 161.20 |
| Impurity C | Degradation | 2-(3-chloropropanoyl)aniline | C₉H₁₀ClNO | 183.63 |
| Impurity D | Degradation | 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | C₁₀H₉Cl₂NO | 230.09 |
| Impurity E | Degradation | 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-ol | C₁₀H₁₂ClNO | 197.66 |
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for separating impurities from the API and from each other. A stability-indicating HPLC method should be developed and validated to resolve all potential impurities.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
Hypothetical HPLC Data:
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Impurity C | 4.5 | 0.45 |
| Impurity B | 6.8 | 0.68 |
| Impurity A | 8.2 | 0.82 |
| This compound | 10.0 | 1.00 |
| Impurity E | 11.5 | 1.15 |
| Impurity D | 13.2 | 1.32 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.
Illustrative LC-MS Data (Positive Ion Mode):
| Compound | Retention Time (min) | [M+H]⁺ (m/z) |
| Impurity C | 4.5 | 184.05 |
| Impurity B | 6.8 | 162.09 |
| Impurity A | 8.2 | 178.08 |
| This compound | 10.0 | 196.05 |
| Impurity E | 11.5 | 198.07 |
| Impurity D | 13.2 | 230.01 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, which is crucial for the definitive identification and characterization of impurities. This often requires isolation of the impurity.
Hypothetical ¹H NMR Data for Impurity A (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.8 (br s) | 1H | NH | |
| 7.2-7.5 (m) | 4H | Aromatic-H | |
| 4.5 (t) | 1H | CH-OH | |
| 3.5 (br s) | 1H | OH | |
| 2.8-3.0 (m) | 2H | CH₂ | |
| 2.0-2.2 (m) | 2H | CH₂ |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
Protocol:
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.
Analyze all stressed samples by the developed HPLC method to observe for degradation.
Impurity Isolation for Spectroscopic Analysis
For definitive structural elucidation by NMR, impurities may need to be isolated.
Protocol:
-
Perform preparative HPLC using a semi-preparative C18 column and a mobile phase composition that provides good resolution of the impurity of interest.
-
Collect the fraction containing the isolated impurity.
-
Evaporate the solvent under reduced pressure to obtain the purified impurity.
-
Confirm the purity of the isolated fraction by analytical HPLC.
Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: Hypothetical degradation pathways.
A Comparative Guide to 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and Its Analogs for Drug Discovery Professionals
An objective analysis of the theoretical and experimental properties of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Benazepril, is presented. This guide provides a comparative overview with its 3-bromo and 3-amino analogs, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction
This compound is a heterocyclic compound featuring a benzazepine core. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The primary application of this chlorinated benzazepine is as a crucial precursor in the multi-step synthesis of Benazepril, a medication widely used for the management of hypertension and heart failure.[1] Understanding the physicochemical properties and biological context of this intermediate is essential for process optimization and the discovery of novel analogs with potentially enhanced therapeutic profiles. This guide provides a side-by-side comparison of its theoretical and experimental properties with its 3-bromo and 3-amino counterparts, supported by available data and experimental protocols.
Physicochemical Properties: A Comparative Analysis
A summary of the key theoretical and experimental physicochemical properties of this compound and its selected analogs is presented in Table 1. The data highlights the influence of the substituent at the 3-position on the molecule's characteristics.
| Property | This compound | 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one |
| CAS Number | 86499-23-2 | 86499-96-9 | 86499-35-6 |
| Molecular Formula | C₁₀H₁₀ClNO[2] | C₁₀H₁₀BrNO | C₁₀H₁₂N₂O |
| Molecular Weight | 195.65 g/mol [1] | 240.10 g/mol | 176.22 g/mol |
| Melting Point | 164-167 °C[1] | 164.0 - 168.0 °C | Not available |
| Boiling Point (Predicted) | 379.5 ± 42.0 °C[1] | 383.2 °C | Not available |
| Density (Predicted) | 1.27 ± 0.1 g/cm³[1] | 1.5 ± 0.1 g/cm³ | Not available |
| LogP (Predicted) | 1.83 | 2.3 | Not available |
Table 1: Comparison of Physicochemical Properties. This table summarizes key physical and chemical properties of this compound and its bromo and amino analogs.
Experimental Protocols
Synthesis of this compound
While detailed experimental procedures for the synthesis of this compound are not extensively published in peer-reviewed journals, its preparation as an intermediate for Benazepril is documented in patent literature. The general synthetic pathway is outlined below.
Experimental Workflow for the Synthesis of Benazepril Intermediate
Caption: Synthetic route to the target compound.
Step 1: Dichlorination 2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one is reacted with phosphorus pentachloride (PCl5) in a suitable solvent such as xylene under elevated temperatures. This reaction leads to the formation of the gem-dichloro intermediate, 3,3-dichloro-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one.
Step 2: Selective Reduction The resulting 3,3-dichloro derivative is then subjected to a reduction reaction. Treatment with sodium acetate and catalytic hydrogenation over palladium on carbon (Pd/C) in acetic acid selectively removes one of the chlorine atoms to yield the desired product, this compound.
Note: This is a generalized protocol based on available literature. Specific reaction conditions, such as concentrations, temperatures, and reaction times, may vary and would require optimization for laboratory or industrial scale synthesis.
Spectral Properties: Theoretical Expectations
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, as well as signals for the methylene protons and the single proton at the chlorinated carbon in the seven-membered ring. The chemical shifts and coupling patterns would be influenced by the electronegativity of the chlorine and the amide functionality.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum should display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the lactam would appear at a characteristic downfield shift (typically in the range of 160-180 ppm). The carbon atom attached to the chlorine would also be expected to have a specific chemical shift.[3]
-
FT-IR: The infrared (IR) spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam ring (around 1650-1700 cm⁻¹). Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and a C-Cl stretching vibration.
-
Mass Spectrometry: The mass spectrum (MS) would show a molecular ion peak corresponding to the molecular weight of the compound (195.65 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak).
Biological Activity and Signaling Pathways
The primary known biological relevance of this compound is its role as a key intermediate in the synthesis of Benazepril. Benazepril is a prodrug that is converted in the body to its active metabolite, benazeprilat. Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).
Simplified ACE Inhibition Pathway
Caption: The role of ACE in blood pressure regulation and its inhibition by Benazeprilat.
ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure. ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the secretion of aldosterone, which leads to sodium and water retention. By inhibiting ACE, benazeprilat reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.
While direct experimental data on the biological activity of this compound is limited, some studies on related benzazepine derivatives suggest potential neuropharmacological effects, including interactions with dopaminergic and serotonergic systems, and potential antidepressant-like properties.[4] However, these findings are not directly applicable to the title compound and would require dedicated experimental validation.
Comparison with Alternatives
The choice of a halogen at the 3-position of the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold can influence the reactivity and properties of the molecule, which is a critical consideration in multi-step syntheses.
-
3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: The bromo-analog is also used as an intermediate in the synthesis of Benazepril. Bromine is a better leaving group than chlorine, which might offer advantages in certain nucleophilic substitution reactions. However, it also has a higher molecular weight, which could be a consideration in terms of atom economy.
-
3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: The amino-analog represents a downstream intermediate in the synthesis of some ACE inhibitors. The introduction of the amino group provides a handle for further functionalization, but its synthesis from the chloro- or bromo-derivatives requires an additional synthetic step.
The selection between these intermediates would depend on the specific synthetic strategy, desired reactivity, and overall cost-effectiveness of the process.
Conclusion
References
Safety Operating Guide
Proper Disposal of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS Number: 86499-23-2). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personnel safety and environmental compliance. This compound is classified as toxic if swallowed, fatal if inhaled, causes skin and serious eye damage, is suspected of causing cancer, and may damage fertility or the unborn child.[1] Therefore, meticulous handling and disposal are paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Respiratory Protection: A NIOSH-approved respirator is required when vapors or aerosols may be generated.[1]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] An emergency eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Classification
-
All waste containing this compound is classified as hazardous waste.
-
Specifically, as a chlorinated organic compound, it should be categorized as halogenated organic waste .
Step 2: Waste Segregation
-
Proper segregation is critical to prevent dangerous chemical reactions.
-
Use a designated and clearly labeled waste container for "Halogenated Organic Solid Waste."
-
Do not mix this waste with:
-
Non-halogenated organic waste.
-
Acids or bases.
-
Oxidizing or reducing agents.
-
Aqueous waste.
-
Step 3: Waste Collection and Container Management
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid. The original manufacturer's container, if empty and in good condition, can be used for collecting the same waste.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
The accumulation start date (the date the first piece of waste is placed in the container).
-
The primary hazard(s): "Toxic," "Health Hazard."
-
-
Waste Accumulation:
-
For solid waste, place the chemical directly into the labeled container.
-
For grossly contaminated items (e.g., weigh boats, gloves, absorbent pads), place them in a sealed, transparent plastic bag before putting them into the designated solid waste container.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In a secondary containment bin to prevent the spread of potential spills.
-
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not exceed the accumulation time or quantity limits for your facility's generator status (see table below).
-
Provide the EHS department with an accurate description of the waste.
Operational and Disposal Plans
To ensure compliance with federal and state regulations, it is crucial to understand your laboratory's hazardous waste generator status. This status is determined by the total amount of hazardous waste generated per calendar month.
| Generator Category | Monthly Hazardous Waste Generation | Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | No time limit, but quantity cannot exceed 1,000 kg |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | Up to 180 days (or 270 days if waste is transported over 200 miles) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | Up to 90 days |
Data sourced from the U.S. Environmental Protection Agency (EPA).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. For any uncertainties, always consult your institution's Environmental Health and Safety department.
References
Personal protective equipment for handling 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Disclaimer: No specific Safety Data Sheet (SDS) for 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS No. 86499-23-2) is readily available in public domains. The following guidance is based on the general principles for handling halogenated organic compounds and potentially hazardous research chemicals. The addition of a chlorine atom to the benzazepine structure may introduce uncharacterized hazards. It is imperative for researchers to consult their institution's Environmental Health and Safety (EHS) department for a formal risk assessment and specific handling and disposal guidance before proceeding with any experimental work.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is crucial for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Given the potential for uncharacterized hazards, a comprehensive personal protective equipment strategy is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles (compliant with EN 166 or OSHA 29 CFR 1910.133) or a full-face shield worn over safety glasses.[1][2] | Protects against splashes, aerosols, and airborne particles. A face shield is recommended when there is a significant risk of splashing.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][4] Latex gloves are not recommended as they may not offer sufficient protection.[5] | Provides a barrier against skin contact and absorption.[2] Gloves must be inspected prior to use. |
| Body Protection | A properly fitting, buttoned laboratory coat, preferably made of a flame-resistant material.[5] | Protects skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | All handling of solids and solutions should be conducted in a certified chemical fume hood.[1][5] | Minimizes inhalation of any dust, vapors, or aerosols. If engineering controls are insufficient, a NIOSH-approved respirator may be required.[1][3] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[3][5] | Protects feet from spills and falling objects. |
Operational Plan: Handling and Disposal
A meticulous, step-by-step approach is essential for the safe handling and disposal of this compound.
1. Preparation and Safe Handling:
-
Work Area Preparation: All work must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[5] The work surface should be clean, uncluttered, and covered with absorbent, disposable bench paper.
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers before commencing work.
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Weighing: If working with a solid form, carefully weigh the required amount in a tared container within the fume hood to avoid generating dust.[5] Use tools like spatulas to handle the solid material.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.[5]
2. Immediate Actions in Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][7] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.
3. Spill Management:
-
Evacuate: Immediately evacuate the area in the event of a significant spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[9]
-
Collect: Carefully collect the absorbed material and any contaminated surfaces into a designated, sealed hazardous waste container.[10]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[5]
4. Disposal Plan:
-
Waste Segregation: Do not mix this chemical waste with other waste streams.[10]
-
Containerization: All waste, including contaminated PPE (gloves, bench paper), disposable labware, and excess chemical, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[10] The label should clearly state "Hazardous Waste" and identify the contents.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[10] All chemical waste disposal must comply with local, state, and federal regulations.
Experimental Workflow and Safety Protocol
References
- 1. fishersci.com [fishersci.com]
- 2. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 3. tdi.texas.gov [tdi.texas.gov]
- 4. velsafe.com [velsafe.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. mblbio.com [mblbio.com]
- 9. media.adeo.com [media.adeo.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
